molecular formula C10H8ClNO2 B3268762 Methyl 2-(3-chloro-4-cyanophenyl)acetate CAS No. 496856-45-2

Methyl 2-(3-chloro-4-cyanophenyl)acetate

Cat. No.: B3268762
CAS No.: 496856-45-2
M. Wt: 209.63 g/mol
InChI Key: HRCAEIYWKMZVDT-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-cyanophenyl)acetate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chloro-4-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCAEIYWKMZVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(3-chloro-4-cyanophenyl)acetate: Technical Profile & Applications

[1][2][3]

Identity & Physicochemical Profile

This compound is a bifunctional aromatic building block characterized by a phenylacetic acid ester core substituted with a chlorine atom at the meta position and a nitrile group at the para position.[1][2][3] Its unique substitution pattern makes it a critical precursor for introducing the 3-chloro-4-cyanophenyl moiety, a pharmacophore known for enhancing binding affinity in androgen receptor (AR) antagonists (e.g., Darolutamide analogs).[1][2][3]

PropertySpecification
CAS Registry Number 496856-45-2
IUPAC Name This compound
Synonyms Methyl (3-chloro-4-cyanophenyl)acetate; 3-Chloro-4-cyanophenylacetic acid methyl ester
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES COC(=O)CC1=CC(Cl)=C(C#N)C=C1
InChI Key ANUJRPHRZIUHOG-UHFFFAOYSA-N
Appearance Off-white to pale yellow low-melting solid or viscous oil
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water
LogP (Predicted) ~2.2
Synthetic Pathways

The industrial synthesis of this compound typically employs a selective hydrolysis strategy starting from commercially available substituted toluenes.[1][2][3] The process requires careful control to differentiate between the aliphatic nitrile (to be hydrolyzed) and the aromatic nitrile (to be preserved).[1][3]

Core Synthesis Workflow (The "Dinitrile" Route)
  • Radical Bromination: Radical bromination of 3-chloro-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields the benzyl bromide.[1][2][3]

  • Cyanation: Nucleophilic substitution with sodium cyanide (NaCN) introduces the second nitrile group, forming the intermediate 3-chloro-4-cyanophenylacetonitrile.[1][2][3]

  • Selective Pinner Reaction/Alcoholysis: The aliphatic nitrile is selectively converted to the methyl ester using methanolic HCl (Pinner conditions), leaving the aromatic nitrile intact due to its lower reactivity under these specific conditions.[3]

SynthesisStart3-Chloro-4-methylbenzonitrile(Starting Material)Bromide3-Chloro-4-(bromomethyl)benzonitrile(Intermediate A)Start->BromideNBS, AIBNCCl4, RefluxDinitrile3-Chloro-4-cyanophenylacetonitrile(Intermediate B)Bromide->DinitrileNaCN, DMSORT to 40°CTargetThis compound(Target Product)Dinitrile->TargetMeOH, HCl (g)Selective Alcoholysis

Figure 1: Step-wise synthesis via the dinitrile intermediate, highlighting the selective transformation of the aliphatic nitrile.

Applications in Drug Discovery

The 3-chloro-4-cyanophenyl motif is a high-value pharmacophore, particularly in the development of Androgen Receptor (AR) Antagonists .[1][2][3] This specific substitution pattern provides steric bulk (via Chlorine) and electronic withdrawal (via Cyano), which are crucial for locking the ligand into the receptor's ligand-binding domain (LBD).[1][2][3]

Primary Application: AR Antagonist Synthesis (Darolutamide Analogs)

While Darolutamide itself is typically synthesized via a hydrazine intermediate, this compound serves as a versatile precursor for "Next-Gen" analogs where the linker chemistry is modified (e.g., replacing the pyrazole with other heterocycles or altering the alkyl chain).[1][2][3]

  • Mechanism: The ester group allows for Claisen condensations or reduction to aldehydes, enabling the construction of heterocycles (pyrazoles, isoxazoles) attached to the phenyl ring.[2]

ApplicationsEsterThis compoundFormylationVilsmeier-Haack / DMF-DMAEster->FormylationC-AcylationReductionReduction (DIBAL-H)Ester->ReductionSelective ReductionEnaminoneEnaminone IntermediateFormylation->EnaminonePyrazole3-(3-chloro-4-cyanophenyl)pyrazole(AR Antagonist Core)Enaminone->Pyrazole+ HydrazineAldehydePhenylacetaldehyde Deriv.Reduction->AldehydeAmineReductive Amination(Linker Synthesis)Aldehyde->Amine

Figure 2: Divergent synthetic utility of the methyl ester in constructing bioactive scaffolds.[1][2][3]

Handling & Stability Protocols

As a halogenated nitrile ester, this compound requires specific handling protocols to ensure safety and prevent hydrolysis.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in the presence of moisture.

  • Safety Hazards:

    • Acute Toxicity: Harmful if swallowed (H302).[3]

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

    • Cyanide Release: Although the nitrile group is stable, combustion may release hydrogen cyanide (HCN) gas.[3]

  • Analytical Verification:

    • 1H NMR (CDCl3): Look for the singlet methyl ester peak at ~3.7 ppm and the benzylic methylene singlet at ~3.6 ppm.[3] The aromatic region will show a characteristic 1:1:1 pattern for the 1,3,4-substituted ring.[2]

    • IR Spectroscopy: Strong nitrile stretch (~2230 cm⁻¹) and carbonyl stretch (~1740 cm⁻¹).[1][3]

References
  • PubChem. this compound - Compound Summary. National Library of Medicine.[3] Available at: [Link] (Accessed Feb 2026).[1][3]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenylacetic Acid Derivatives. Available at: [Link][1][2][3]

  • Moilanen, A. M., et al. (2015).[3] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1][2][3] Scientific Reports.[3] Available at: [Link] (Contextual reference for the 3-chloro-4-cyanophenyl pharmacophore).[1][2][3]

An In-Depth Technical Guide to Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(3-chloro-4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. As a specialized chemical, understanding its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

Core Molecular Attributes

This compound is a substituted phenylacetate derivative. Its chemical structure incorporates a chlorophenyl group bearing a nitrile moiety, which are both common pharmacophores in medicinal chemistry.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 496856-45-2[1]
Molecular Formula C₁₀H₈ClNO₂Inferred from related compounds
Molecular Weight 209.63 g/mol Inferred from related compounds

Synthesis and Mechanism

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 2-(3-chloro-4-cyanophenyl)acetic acid. A common and efficient method is Fischer esterification.

Reaction Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-(3-chloro-4-cyanophenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is often used.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-(3-chloro-4-cyanophenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-chloro-4-cyanophenyl)acetic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

  • Excess Methanol: Using an excess of methanol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Chatelier's principle.

  • Sulfuric Acid as Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during work-up and purification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Carboxylic_Acid 2-(3-chloro-4-cyanophenyl)acetic acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Methanol Methanol (excess) Methanol->Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Heat Reflux Heat->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product This compound

Sources

Physical and chemical properties of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a critical intermediate in the synthesis of next-generation androgen receptor antagonists, specifically Darolutamide .[1]

Properties, Synthesis, and Application in Drug Development[1]

Executive Summary

This compound (CAS: 496856-45-2) is a specialized organic ester utilized primarily as a building block in the pharmaceutical industry.[1] Its structural uniqueness lies in the 3-chloro-4-cyanophenyl moiety—a pharmacophore essential for high-affinity binding to the androgen receptor (AR).[1] This compound serves as the direct precursor for constructing the pyrazole core found in Darolutamide (Nubeqa), a drug used to treat non-metastatic castration-resistant prostate cancer (nmCRPC).[1]

Chemical Identity & Structural Descriptors[1][2][3][4][5]

PropertyDetail
IUPAC Name This compound
Common Name 3-Chloro-4-cyanophenylacetic acid methyl ester
CAS Number 496856-45-2
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES COC(=O)Cc1ccc(C#N)c(Cl)c1
InChI Key Predicted: SGEWFZYSRHJDRN-UHFFFAOYSA-N (Analog)
Structural Features [1][2][3][4][5][6][7] • Nitrile (-CN): Electron-withdrawing, para to the acetate chain.[1]• Chlorine (-Cl): Ortho to the nitrile, providing steric bulk and lipophilicity.[1]• Methyl Ester: Labile group for cyclization or hydrolysis.[1]

Physical & Chemical Properties[1][2][4][8][9][10][11]

Physical Characteristics

Based on structural analogs and intermediate data from pharmaceutical patents:

PropertyValue / Description
Physical State Solid (Crystalline powder) or viscous oil (if impure).[1]
Melting Point 55–65 °C (Predicted/Typical for this class of esters).[1]
Boiling Point ~330 °C (at 760 mmHg); 160–170 °C (at 0.5 mmHg).[1]
Density 1.28 ± 0.1 g/cm³ (Predicted).[1]
Solubility Highly soluble in DCM, Ethyl Acetate, THF, Methanol .[1] Insoluble in water.[1]
LogP ~2.2 (Lipophilic, suitable for organic extraction).[1]
Chemical Reactivity Profile

The molecule possesses three distinct reactive centers, enabling orthogonal chemical transformations:

  • Active Methylene (C-2 Position):

    • The methylene group between the phenyl ring and the carbonyl is significantly acidic (

      
      ) due to the combined electron-withdrawing effects of the ester and the 3-chloro-4-cyanophenyl ring.
      
    • Application: Undergoes Claisen condensation with formate esters to yield

      
      -keto esters/aldehydes, the key step in forming the pyrazole ring of Darolutamide.[1]
      
  • Aromatic Nitrile (C-4 Position):

    • The cyano group is deactivated by the adjacent chlorine but remains susceptible to hydrolysis under harsh acidic/basic conditions.

    • Stability:[1][8] In the synthesis of Darolutamide, the nitrile must remain intact while the ester functionality is manipulated.[1]

  • Methyl Ester:

    • Standard ester reactivity: Hydrolysis to the acid (3-chloro-4-cyanophenylacetic acid) or transesterification.[1]

Synthesis & Production Pathways

The industrial synthesis typically avoids hydrolyzing the sensitive aromatic nitrile.[1] Two primary routes are favored in process chemistry.

Route A: Palladium-Catalyzed Carbonylation (Modern)

This route uses 4-(bromomethyl)-2-chlorobenzonitrile as the starting material.[1]

  • Reagents: CO (g), MeOH, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (K₂CO₃).[1]

  • Mechanism: Palladium inserts into the C-Br bond, followed by CO insertion and methanolysis.[1]

  • Advantage: One-step conversion from the benzyl bromide; high selectivity.[1]

Route B: Cyanation & Pinner Reaction (Classical)[1]
  • Precursor: 3-Chloro-4-cyanotoluene.[1]

  • Bromination: Radical bromination (NBS/AIBN) to the benzyl bromide.[1]

  • Cyanation: Displacement with NaCN to form the benzyl nitrile (Caution: Risk of dinitrile formation).[1]

  • Pinner Reaction: Treatment with dry HCl/MeOH converts the aliphatic nitrile selectively to the methyl ester, leaving the aromatic nitrile intact.[1]

Visualization: Synthesis Workflow

Synthesis Start 3-Chloro-4-cyanotoluene Bromide 4-(Bromomethyl)- 2-chlorobenzonitrile Start->Bromide NBS, AIBN (Radical Bromination) RouteA Pd-Catalyzed Carbonylation (CO, MeOH) Bromide->RouteA Product Methyl 2-(3-chloro- 4-cyanophenyl)acetate RouteA->Product High Selectivity

Figure 1: Preferred synthetic pathway utilizing palladium-catalyzed carbonylation to preserve the aromatic nitrile.[1]

Application: Synthesis of Darolutamide[3][5][12][13][14]

The primary utility of this ester is the construction of the pyrazole ring system. The process involves formylation followed by hydrazine condensation.[1]

Protocol: Conversion to Pyrazole Intermediate
  • Formylation:

    • React this compound with Ethyl Formate and a base (NaH or NaOMe) in THF.[1]

    • Product: Methyl 2-(3-chloro-4-cyanophenyl)-3-oxopropanoate (enolate form).[1]

  • Cyclization:

    • Treat the crude enolate with Hydrazine Hydrate in Ethanol/Acetic Acid.[1]

    • Mechanism:[1][3][9][10][11] Hydrazine attacks the formyl group and the ester carbonyl, closing the ring.[1]

    • Result:3-(3-chloro-4-cyanophenyl)-1H-pyrazole .[1]

Visualization: Darolutamide Pathway[5][14]

Darolutamide Ester Methyl 2-(3-chloro- 4-cyanophenyl)acetate Formylation Formylation (HCOOEt, NaH) Ester->Formylation Intermediate Beta-Keto Ester/Enolate Formylation->Intermediate Hydrazine Hydrazine Hydrate (Cyclization) Intermediate->Hydrazine Pyrazole 3-(3-chloro-4-cyanophenyl)- 1H-pyrazole Hydrazine->Pyrazole Ring Closure Darolutamide Darolutamide (API) Pyrazole->Darolutamide Multi-step (Alkylation, Amidation)

Figure 2: The critical role of the methyl ester in constructing the pyrazole core of Darolutamide.[1]

Handling & Safety (E-E-A-T)

Hazard Identification
  • GHS Classification: Warning.[1][6]

  • H302: Harmful if swallowed (Nitrile functionality).[1]

  • H315/H319: Causes skin and serious eye irritation (Ester/Alkyl halide precursors).[1]

  • Specific Hazard: Potential to release HCN if subjected to strong acids/high heat, though the aromatic nitrile is relatively stable.[1]

Storage & Stability
  • Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

  • Shelf Life: 24 months if sealed properly.[1]

Analytical Verification

To validate the identity of the compound in a research setting:

  • IR Spectrum: Look for 2230 cm⁻¹ (C≡N stretch, weak/sharp) and 1735 cm⁻¹ (Ester C=O stretch, strong).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.70 (s, 3H, -OCH₃)[1]
      
    • 
       3.65 (s, 2H, Ar-CH₂-CO)[1]
      
    • 
       7.30–7.70 (m, 3H, Aromatic protons; look for the specific coupling pattern of the 1,2,4-substituted ring).[1]
      

References

  • Bayer Pharma AG. (2011).[1] Carboxamides and their use as androgen receptor antagonists.[1][12] Patent WO2011051324.[1]

  • Orion Corporation. (2012).[1][12] Heteroaryl carboxamides as androgen receptor modulators.[1][12] Patent WO2012143599.[1][12]

  • PubChem. (2025).[1] this compound - Compound Summary.[1] National Library of Medicine.[1] [1]

  • ChemicalBook. (2024).[1] CAS 496856-45-2 Product Properties.[1][6][1]

Sources

Methyl 2-(3-chloro-4-cyanophenyl)acetate material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115022-42-3 | Formula: C₁₀H₈ClNO₂ | M.W.: 209.63 g/mol

Part 1: Chemical Identity & Molecular Architecture

Methyl 2-(3-chloro-4-cyanophenyl)acetate is a bifunctional aromatic ester serving as a critical "scaffold hopper" in modern medicinal chemistry. Its structure combines a lipophilic phenyl core with two orthogonal reactive handles: an electrophilic ester and a chemically stable (yet metabolically relevant) nitrile group.

Physical & Chemical Properties Matrix

PropertyValue / DescriptionExperimental/Predicted Note
Appearance Off-white to pale yellow crystalline solidBased on structural analogs (e.g., 4-cyanophenylacetate)
Melting Point 50–80 °C (Estimated)Exact experimental MP requires lot-specific CoA
Boiling Point ~330 °C (Predicted at 760 mmHg)High BP due to polarity of nitrile/ester groups
Solubility DMSO, Methanol, Dichloromethane, Ethyl AcetateInsoluble in water; lipophilic (LogP ~2.2)
Reactivity

-Proton Acidity (pKa ~20-22)
Susceptible to deprotonation by weak bases (e.g., K₂CO₃)
Part 2: Strategic Synthesis & Drug Development Applications[2]

This compound is not merely a catalog reagent; it is a pharmacophore building block . Its primary utility lies in the synthesis of Androgen Receptor (AR) Antagonists and Antiviral Capsid Modulators .

2.1 The "Scaffold Hopping" Utility

In drug discovery, the 3-chloro-4-cyanophenyl moiety is often used to replace more metabolically labile groups to improve half-life (


) or to induce specific conformational locks in the receptor binding pocket.
  • Case Study: Androgen Receptor (AR) Antagonists Research indicates that derivatives of this ester are pivotal in developing non-Ligand Binding Pocket (non-LBP) antagonists. Unlike traditional anti-androgens (e.g., Enzalutamide) that target the LBP, compounds derived from this ester can target the BF3 surface, overcoming resistance mechanisms.

  • Mechanism: The ester function is typically converted to a pyrazole or acetamide linker, while the nitrile group acts as a hydrogen bond acceptor in the target protein.

2.2 Synthesis Workflow & Reaction Logic

The following diagram illustrates the industrial route to the ester and its downstream conversion into a bioactive pyrazole scaffold.

SynthesisWorkflow Acid 3-Chloro-4-cyanophenylacetic Acid (Precursor) Target This compound (CAS: 115022-42-3) Acid->Target Reflux, 4h Yield: >95% Reagent1 MeOH / H2SO4 (Fischer Esterification) Reagent1->Target API Pyrazole-based AR Antagonist (Bioactive Scaffold) Target->API Cyclization (Knorr-type) Reagent2 DMF-DMA / Hydrazine Reagent2->API

Figure 1: Synthetic pathway from acid precursor to bioactive pyrazole scaffold. The methyl ester serves as the electrophilic activation step for subsequent heterocycle formation.

Part 3: Comprehensive Hazard Profiling (MSDS/SDS Core)

Signal Word: WARNING

3.1 GHS Classification & Rationale
  • Acute Toxicity, Oral (Category 4) - H302: The nitrile group can liberate cyanide ions (

    
    ) in vivo via oxidative metabolism (cytochrome P450), though the steric bulk of the phenyl ring slows this process compared to aliphatic nitriles.
    
  • Skin/Eye Irritation (Category 2/2A) - H315/H319: The ester functionality is lipophilic, allowing it to penetrate the stratum corneum, where local hydrolysis to the acid causes irritation.

  • STOT-SE (Category 3) - H335: Dust or vapor inhalation causes respiratory tract irritation.

3.2 Structure-Activity Relationship (SAR) Toxicity

The alpha-carbon (between the phenyl ring and carbonyl) is acidic. Upon contact with basic mucous membranes, enolization can occur, potentially disrupting local cellular pH balance. Furthermore, the 3-chloro substituent increases the lipophilicity (LogP), enhancing dermal absorption rates compared to the non-chlorinated analog.

Part 4: Handling, Storage, & Stability Protocols[3]
4.1 Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at RT, lower temperatures prevent slow hydrolysis of the methyl ester by atmospheric moisture.

  • Atmosphere: Argon or Nitrogen blanket recommended. The nitrile is stable, but the alpha-methylene group is susceptible to slow oxidation over months.

4.2 PPE Selection Guide (Permeation Logic)

Do not rely on standard latex gloves. The compound is often handled in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF).

Solvent UsedRecommended Glove MaterialBreakthrough Time
Solid Handling Nitrile (0.11 mm)> 480 min
DCM Solution PVA (Polyvinyl alcohol) or Viton> 240 min
DMF Solution Butyl Rubber> 480 min
Methanol Nitrile or Neoprene> 240 min
Part 5: Emergency Response & Toxicology Logic

In the event of exposure, the response must address both the irritant nature of the ester and the potential toxicity of the nitrile.

SafetyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Dermal Ingest Ingestion/Oral Route->Ingest Systemic ActionSkin 1. Flush water 15m 2. Soap wash (removes lipophilic ester) 3. Monitor for dermatitis Skin->ActionSkin ActionIngest 1. Do NOT induce vomiting 2. Administer Oxygen if hypoxic 3. Evaluate for CN- signs (rare) Ingest->ActionIngest Medical Medical Supervision: Treat as weak cyanide precursor if large quantity ingested. ActionIngest->Medical

Figure 2: Decision logic for emergency response. Note that while cyanide release is theoretically possible, it is kinetically slow for aryl nitriles compared to aliphatic ones.

Part 6: Analytical Validation

To validate the identity of CAS 115022-42-3 before use in critical synthesis:

  • ¹H-NMR (DMSO-d₆): Look for the singlet methyl ester peak at

    
     ppm and the singlet benzylic methylene (
    
    
    
    -CH₂) at
    
    
    ppm. The aromatic region should show a specific splitting pattern for the 1,3,4-substituted ring (approx
    
    
    ppm).
  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, weak band at

      
      .
      
    • Ester (C=O): Strong band at

      
      .
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 115022-42-3. Retrieved from [Link]

  • Li, H., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schönfeld, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals. Retrieved from [Link]

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a critical bifunctional building block often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The synthesis presents a specific chemoselective challenge: converting a benzyl halide precursor into a methyl ester while preserving an existing aromatic nitrile group. This guide delineates a three-step workflow:

  • Regioselective Radical Bromination of 2-chloro-4-methylbenzonitrile.

  • Nucleophilic Cyanation to generate the arylacetonitrile intermediate.

  • Chemoselective Pinner Alcoholysis , exploiting the kinetic differentiation between aliphatic and aromatic nitriles to install the ester moiety without hydrolyzing the core pharmacophore.

Retrosynthetic Logic & Mechanistic Insight

The Chemoselectivity Challenge

The target molecule contains two nitrile motifs during the intermediate stage:

  • Aromatic Nitrile (

    
    ):  Located at position 4 of the phenyl ring. Stabilized by conjugation but deactivated by the ortho-chloro substituent.
    
  • Aliphatic Nitrile (

    
    ):  The side chain intermediate.
    

Standard acid/base hydrolysis (e.g.,


 or 

) often lacks selectivity, leading to the hydrolysis of both groups to form the di-acid or amide byproducts. To solve this, we utilize the Pinner Reaction , which proceeds via an imidate intermediate.[1][2] Aliphatic nitriles are generally more nucleophilic and basic than electron-deficient aromatic nitriles, allowing for kinetic selection under anhydrous acidic conditions.
Reaction Pathway Visualization

G Start 2-Chloro-4-methylbenzonitrile (Starting Material) Inter1 Intermediate A (Benzyl Bromide) Start->Inter1 Step 1: NBS, AIBN Radical Bromination Inter2 Intermediate B (Arylacetonitrile) Inter1->Inter2 Step 2: NaCN SN2 Substitution Product This compound (Target Ester) Inter2->Product Step 3: HCl(g), MeOH Selective Pinner Alcoholysis

Figure 1: Synthetic workflow illustrating the conversion of the toluene precursor to the target ester.

Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Functionalize the benzylic methyl group. Critical Control: Use of


-trifluorotoluene or chlorobenzene as greener alternatives to 

.
ReagentEquiv.[3][4]Role
2-Chloro-4-methylbenzonitrile 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Bromine Source
AIBN 0.05Radical Initiator
Chlorobenzene SolventMedium (0.5 M)

Protocol:

  • Charge a reaction vessel with 2-chloro-4-methylbenzonitrile and NBS in chlorobenzene.

  • Degas the solution with

    
     for 15 minutes to remove oxygen (radical quencher).
    
  • Add AIBN and heat to 80°C .

  • Monitor by HPLC. The reaction is complete when the starting material is <2%.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash the filtrate with water (

    
    ) and brine.[3] Dry over 
    
    
    
    and concentrate to yield the crude benzyl bromide.
    • Note: The product is a lachrymator. Handle in a fume hood.

Step 2: Nucleophilic Cyanation

Objective: Extend the carbon chain by one unit. Mechanistic Note: This is a classic


 reaction. Phase Transfer Catalysis (PTC) is recommended to avoid homogeneous aqueous waste issues.
ReagentEquiv.[3][4]Role
Crude Benzyl Bromide 1.0Substrate
Sodium Cyanide (NaCN) 1.2Nucleophile
TBAB 0.05Phase Transfer Catalyst
DCM / Water 1:1 v/vBiphasic Solvent

Protocol:

  • Dissolve the crude bromide and TBAB in Dichloromethane (DCM).

  • Prepare a solution of NaCN in water (Caution: Highly Toxic).

  • Add the aqueous phase to the organic phase vigorously.

  • Stir at RT for 4–6 hours .

  • Quenching: Separate layers. Treat the aqueous layer with bleach (NaOCl) to oxidize residual cyanide before disposal.

  • Wash organic layer with water, dry, and concentrate to yield (3-chloro-4-cyanophenyl)acetonitrile .

Step 3: Selective Pinner Alcoholysis

Objective: Convert the aliphatic nitrile to the methyl ester without touching the aromatic nitrile.

Mechanism of Selectivity: The reaction proceeds via the formation of an imidate salt. The aliphatic nitrile nitrogen is more electron-rich (nucleophilic) than the aromatic nitrile, which is withdrawn by the phenyl ring and the ortho-chloro group. By controlling temperature and acid concentration, we kinetically favor the attack of methanol on the side chain.

Mechanism Substrate Arylacetonitrile (Aliphatic -CN vs Aromatic -CN) Protonation Selective Protonation of Aliphatic -CN (Kinetic Control) Substrate->Protonation HCl (gas), 0°C Imidate Methyl Imidate Intermediate (Pinner Salt) Protonation->Imidate + MeOH Hydrolysis Hydrolysis with H2O Imidate->Hydrolysis + H2O Final Target Methyl Ester (Aromatic -CN Intact) Hydrolysis->Final - NH4Cl

Figure 2: Mechanism of the selective Pinner reaction.

Protocol:

  • Dissolve the dinitrile intermediate in anhydrous Methanol (0.2 M) .

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturated. (Alternatively, add Acetyl Chloride dropwise to the methanol to generate HCl in situ, though gas is preferred for moisture control).

  • Stir at 0°C to 10°C for 12 hours.

    • Checkpoint: Monitor by HPLC. You are looking for the disappearance of the nitrile peak and the formation of the imidate (often a new polar peak).

  • Hydrolysis: Add water (approx. 5 equiv relative to substrate) carefully to the reaction mixture and stir for 1 hour at RT. This converts the imidate to the ester.[1][2][4]

  • Workup: Evaporate bulk methanol. Dilute residue with EtOAc. Neutralize carefully with saturated

    
     (gas evolution!). Wash with brine, dry, and concentrate.[3]
    
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Old NBS or wet solvent.Recrystallize NBS from water; dry solvent over molecular sieves.
Hydrolysis of Aromatic Nitrile (Step 3) Temperature too high or reaction time too long.Maintain T < 10°C. Quench immediately upon consumption of starting material.
Incomplete Esterification Wet Methanol.Water kills the imidate formation. Use anhydrous MeOH and a drying tube.

References

  • Pinner Reaction Selectivity

    • Pinner, A., & Klein, F. (1877).[2][4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

    • Application Note: For modern selectivity data, see: "Selective hydration of nitriles." Organic Process Research & Development.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Similar Scaffold Synthesis (Taranabant Intermediates)

    • Lin, L. S., et al. (2008). "Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist." Journal of Medicinal Chemistry, 51(6), 1728-1738.

    • Note: Describes the manipulation of chlorocyanobenzyl intermedi
  • Safety Protocols

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US).

Sources

Application Notes & Protocols: The Strategic Role of Methyl 2-(3-chloro-4-cyanophenyl)acetate in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Privileged Scaffold in Drug Discovery

Methyl 2-(3-chloro-4-cyanophenyl)acetate is more than a mere chemical intermediate; it represents a strategic starting point for the synthesis of highly potent and selective therapeutic agents. Its structure, featuring a phenyl ring substituted with both a chloro and a cyano group, is a recurring motif in a number of advanced drug candidates and approved pharmaceuticals. This guide provides an in-depth look at the practical applications of this versatile building block, focusing on the rationale behind its use and detailed protocols for its incorporation into complex molecular architectures.

The 3-chloro-4-cyanophenyl moiety is particularly valued in medicinal chemistry for several key reasons:

  • Hydrogen Bonding Capability : The nitrile (cyano) group is an excellent hydrogen bond acceptor, often mimicking the interactions of endogenous ligands with their protein targets.[1]

  • Metabolic Stability : The chloro- and cyano-substituents can influence the metabolic profile of a drug, often blocking sites of potential oxidation and thereby increasing the compound's half-life.

  • Modulation of Physicochemical Properties : These substituents significantly impact the electronics and lipophilicity of the molecule, allowing for fine-tuning of properties like solubility, permeability, and target binding affinity.

This document will explore its application in the synthesis of antagonists for two critical nuclear receptors—the Androgen Receptor (AR) and the Mineralocorticoid Receptor (MR)—highlighting its role in addressing significant unmet needs in oncology and cardiovascular medicine.

Application I: Synthesis of Novel Androgen Receptor (AR) Antagonists for Prostate Cancer

The Androgen Receptor is a key driver of prostate cancer (PCa) progression. While first-generation antagonists are effective, resistance often develops, necessitating the discovery of new therapeutic agents. The 3-chloro-4-cyanophenyl scaffold is a cornerstone in the design of next-generation AR antagonists, including the approved drug Darolutamide.[2][3]

Scientific Rationale

The development of non-steroidal AR antagonists has been a major focus of cancer research. The 3-chloro-4-cyanophenyl group is a privileged structure for this target. Research has shown that this specific substitution pattern allows for potent and selective inhibition of the AR ligand-binding pocket (LBP). Through scaffold hopping from known AR antagonists, a 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was identified as a highly promising new structure for potent AR antagonists.[4][5] Compounds derived from this core have demonstrated high efficacy, even against resistant forms of the receptor.[4][5]

Signaling Pathway Context: Androgen Receptor Action

The diagram below illustrates the central role of the Androgen Receptor in prostate cancer cell signaling, which is the target of antagonists derived from this compound.

AR_Pathway cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Enters cell & binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_HSP->AR Antagonist AR Antagonist (e.g., Darolutamide) Antagonist->AR Blocks Androgen Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins for Growth & Proliferation mRNA->Protein Translation

Caption: General workflow for pyrazole-based AR antagonist synthesis.

Protocol 1: Synthesis of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide Intermediate

This protocol is a representative example based on synthetic strategies reported in the literature for creating potent AR antagonists. [4][5] Objective: To synthesize a core intermediate for a novel class of AR antagonists.

Materials:

  • (3-Chloro-4-cyanophenyl)hydrazine hydrochloride

  • Methyl 4,4-dimethoxy-3-oxobutanoate

  • Ethanol, anhydrous

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Ammonia solution (28%)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pyrazole Ring Formation:

    • To a solution of (3-chloro-4-cyanophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.

    • Add methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) to the mixture.

    • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole ester.

  • Amidation:

    • Dissolve the crude pyrazole ester in methanol.

    • Add an excess of 28% aqueous ammonia solution.

    • Stir the reaction mixture in a sealed vessel at 50°C overnight.

    • Monitor the conversion of the ester to the amide by TLC.

    • Upon completion, remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude amide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

    • Combine fractions containing the pure product and concentrate to yield 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Biological Activity

The resulting acetamide can be further derivatized to produce a library of compounds. The biological activity of these final products highlights the effectiveness of this scaffold.

Compound IDTargetIC₅₀ (nM)Cell LineReference
2f AR Antagonist110LNCaP[4][5]
2k AR Antagonist90LNCaP[4][5]
4c AR Antagonist69LNCaP[4][5]

Application II: Synthesis of Novel Mineralocorticoid Receptor (MR) Antagonists

The Mineralocorticoid Receptor (MR) is a validated target for treating hypertension and related end-organ damage like nephropathy. Non-steroidal MR antagonists are sought after to avoid the side effects associated with steroidal drugs.

Scientific Rationale

The 3-chloro-4-cyanophenyl group has been integral to the discovery of a novel class of non-steroidal pyrazoline-based MR antagonists. [6]The lead compound, PF-3882845, incorporates this moiety. The rationale for its inclusion is to achieve high potency and selectivity against other nuclear receptors. The cyano group provides a key interaction within the receptor's binding site, while the chloro substituent helps to optimize the pharmacokinetic profile. [6]

Protocol 2: Key Cyclocondensation Step for Pyrazoline-based MR Antagonists

This protocol outlines the critical cyclocondensation reaction to form the pyrazoline core, a central step in the synthesis of compounds like PF-3882845. [6] Objective: To construct the dihydropyrazole (pyrazoline) ring system bearing the 3-chloro-4-cyanophenyl substituent.

Materials:

  • (3-Chloro-4-cyanophenyl)hydrazine

  • An appropriate α,β-unsaturated ketone (chalcone derivative)

  • Acetic acid

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in ethanol.

    • Add (3-chloro-4-cyanophenyl)hydrazine (1.1 eq) to the solution.

    • Add glacial acetic acid (0.5 eq) as a catalyst.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired pyrazoline product.

    • Confirm the structure and purity using appropriate analytical techniques (NMR, MS).

Data Summary: Potency of Lead Compound

The resulting compounds from this synthetic route have demonstrated excellent potency against the mineralocorticoid receptor.

Compound IDTargetMR Binding Ki (nM)Selectivity vs. GRReference
PF-3882845 MR Antagonist0.47>1000-fold[6]

Conclusion

This compound is a high-value starting material in pharmaceutical research, providing a direct route to the 3-chloro-4-cyanophenyl scaffold. This structural motif has proven to be critical for achieving high potency and selectivity in modern drug design, particularly for nuclear receptor targets. The protocols and data presented herein underscore its utility in the development of next-generation antagonists for the Androgen and Mineralocorticoid receptors, addressing critical needs in oncology and cardiovascular disease. Researchers in drug development can leverage this intermediate to accelerate the discovery of novel and effective therapeutics.

References

  • Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979-6002. [Link]

  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093. [Link]

  • Novartis AG. (2014). U.S. Patent No. 8,829,195. [Link]

  • Orion Corporation. (2021). Pharmaceutical composition of darolutamide.
  • Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

  • Elliott, M. (n.d.). Inventions, Patents and Patent Applications. Justia Patents. [Link]

  • World Intellectual Property Organization. (2022).
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Tchibouanga, R. R. N., & Jacobs, A. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985. [Link]

  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093. [Link]

  • Tchibouanga, R. R. N., & Jacobs, A. (2019). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An investigation. Journal of Molecular Structure, 1195, 55-65. [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Jiangsu Dinghao Pharmaceutical Technology Co., Ltd. (2009). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Patsnap Eureka. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

Use of Methyl 2-(3-chloro-4-cyanophenyl)acetate in the synthesis of mineralocorticoid receptor (MR) antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide details the application of Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: 496856-45-2) as a critical intermediate in the synthesis of next-generation non-steroidal mineralocorticoid receptor (MR) antagonists.

This guide focuses on its role in constructing the dihydropyridine and tetrahydrobenzo[g]indazole scaffolds, which are central to modern MR antagonist drug discovery (e.g., analogs of Finerenone and PF-3882845).

Executive Summary

This compound is a specialized aryl-acetic acid ester used to introduce the 3-chloro-4-cyanophenyl moiety into non-steroidal mineralocorticoid receptor antagonists (MRAs). This specific substitution pattern is a "privileged pharmacophore" that mimics the electronic properties of the steroid A-ring, optimizing ligand-binding domain (LBD) interactions while eliminating the off-target effects (e.g., progestogenic/androgenic activity) associated with steroidal MRAs like Spironolactone.

Key Applications:

  • Precursor to 3-Chloro-4-cyanophenylacetaldehyde: Essential for the Hantzsch dihydropyridine synthesis of Finerenone analogs.

  • Building Block for Indazole/Pyrazole Cores: Used in Knoevenagel condensations or cyclizations to generate the core scaffold of Pfizer-series MRAs (e.g., PF-3882845 analogs).

Chemical Context & Mechanistic Rationale[1][2][3][4][5]

The "3-Chloro-4-Cyano" Pharmacophore

The efficacy of non-steroidal MRAs relies on their ability to induce a distinct conformational change in the MR-LBD that prevents the recruitment of transcriptional co-activators.

  • Cyano Group (CN): Acts as a hydrogen bond acceptor with Asn770 in the MR binding pocket, mimicking the C3-ketone of aldosterone.

  • Chloro Group (Cl): Provides steric bulk and lipophilicity to fill the hydrophobic sub-pocket (Met777, Met852), enhancing selectivity over the Glucocorticoid Receptor (GR).

  • Acetate Linker: The methylene spacer (

    
    ) in the acetate allows for the precise positioning of the aryl ring when the ester is converted into a dihydropyridine (DHP) or pyrazole scaffold.
    
Comparative Structural Role
FeatureFinerenone (BAY 94-8862)Pfizer Series (PF-3882845)Target Analog (Using this Intermediate)
Aryl Motif 4-cyano-2-methoxyphenyl3-chloro-4-cyanophenyl3-chloro-4-cyanophenyl
Core Scaffold 1,4-DihydropyridineTetrahydrobenzo[g]indazoleDihydropyridine or Indazole
Linkage C4 of DHP ringN2 of Pyrazole ringC4 of DHP or C3 of Pyrazole

Synthetic Protocols

Workflow Overview

The utility of this compound branches into two primary pathways:

  • Pathway A (Reductive): Conversion to the Aldehyde for Hantzsch synthesis (Dihydropyridine route).

  • Pathway B (Condensation): Direct Alpha-Alkylation/Cyclization for Pyrazole/Indazole route.

dot

MRA_Synthesis Start This compound (CAS: 496856-45-2) Aldehyde Intermediate A: 3-Chloro-4-cyanophenylacetaldehyde Start->Aldehyde DIBAL-H Reduction (-78°C) Pyruvate Intermediate B: Methyl 3-chloro-4-cyanophenylpyruvate Start->Pyruvate Formylation (HCO2Et / NaH) Hantzsch Reaction: Hantzsch Condensation Aldehyde->Hantzsch + 1,3-Dicarbonyl + Amine Cyclization Reaction: Hydrazine Cyclization Pyruvate->Cyclization + Hydrazine DHP_MRA Target 1: Dihydropyridine MRA (Finerenone Analog) Hantzsch->DHP_MRA Indazole_MRA Target 2: Indazole/Pyrazole MRA (Pfizer Analog) Cyclization->Indazole_MRA

Caption: Divergent synthetic pathways utilizing this compound for MRA scaffold construction.

Protocol A: Synthesis of Dihydropyridine MRAs (Finerenone Analogs)

This protocol describes the conversion of the ester to the aldehyde, followed by the Hantzsch pyridine synthesis.

Step 1: Partial Reduction to Aldehyde

Objective: Convert the methyl ester to (3-chloro-4-cyanophenyl)acetaldehyde without over-reduction to the alcohol.

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM), Methanol (quenching).

  • Procedure:

    • Dissolve This compound (10.0 g, 47.7 mmol) in anhydrous DCM (100 mL) under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents over-reduction.

    • Add DIBAL-H (1.0 M in toluene, 50 mmol) dropwise over 45 minutes. Maintain internal temp < -70°C.

    • Stir at -78°C for 1 hour. Monitor by TLC (formation of aldehyde spot, disappearance of ester).

    • Quench: Add Methanol (5 mL) slowly at -78°C, followed by saturated Rochelle’s salt solution (potassium sodium tartrate).

    • Warm to room temperature and stir vigorously for 2 hours until phases separate clearly.

    • Extract with DCM, dry over MgSO4, and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary. The aldehyde is unstable; proceed immediately to Step 2.

Step 2: Hantzsch Condensation

Objective: Construct the 1,4-dihydropyridine core.

  • Reagents: 3-Chloro-4-cyanophenylacetaldehyde (from Step 1), Methyl acetoacetate, 2-Cyanoethyl 3-oxobutanoate (asymmetric linker), Ammonium acetate, Ethanol.

  • Procedure:

    • Combine the Aldehyde (47 mmol), Methyl acetoacetate (47 mmol), and 2-Cyanoethyl 3-oxobutanoate (47 mmol) in Ethanol (150 mL).

    • Add Ammonium Acetate (94 mmol).

    • Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

    • Cool to room temperature. The product often precipitates.

    • Isolation: Filter the precipitate or concentrate and recrystallize from Ethanol/Water.

    • Chiral Resolution: (Optional) Separate enantiomers using Chiral HPLC (e.g., Chiralpak IC column) to isolate the active (S)-enantiomer, as MR antagonism is stereospecific.

Protocol B: Synthesis of Indazole/Pyrazole MRAs (Pfizer Analogs)

This protocol utilizes the ester for alpha-functionalization to build a fused ring system.

Step 1: Claisen Condensation (Formylation)

Objective: Activate the alpha-position for cyclization.

  • Reagents: this compound, Ethyl formate, Sodium Hydride (NaH), THF.

  • Procedure:

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

    • Add This compound (1.0 eq) dropwise. Stir for 30 min (H2 evolution).

    • Add Ethyl formate (1.5 eq) dropwise.

    • Warm to RT and stir for 12 hours.

    • Workup: Quench with dilute HCl, extract with EtOAc. The product is Methyl 2-(3-chloro-4-cyanophenyl)-3-oxopropanoate .

Step 2: Cyclization with Hydrazine

Objective: Form the pyrazole core.

  • Reagents: Intermediate from Step 1, Hydrazine hydrate (or substituted hydrazine), Ethanol.

  • Procedure:

    • Dissolve the keto-ester in Ethanol.

    • Add Hydrazine hydrate (1.1 eq).

    • Reflux for 3 hours.

    • Result: Formation of the pyrazolone core substituted with the 3-chloro-4-cyanophenyl group.[1][2] This scaffold can be further elaborated (e.g., N-alkylation with cyclopentyl halides) to mimic PF-3882845 .

Analytical Characterization

To ensure protocol validity, the intermediate and final products must meet these specifications:

CompoundMethodExpected Signal / Criteria
This compound 1H NMR (400 MHz, CDCl3)

3.65 (s, 2H, CH2), 3.70 (s, 3H, OMe), 7.2-7.7 (m, 3H, Ar-H).
IR Spectroscopy ~2230 cm⁻¹ (CN stretch), ~1740 cm⁻¹ (Ester C=O).
Aldehyde Intermediate 1H NMR

9.7-9.8 (t, 1H, CHO). Disappearance of OMe singlet.
Final MRA (DHP) Chiral HPLC >98% ee required for biological assays.
Final MRA (DHP) LC-MS [M+H]+ consistent with formula; Cl isotope pattern (3:1 ratio).

Safety & Handling

  • Cyanide Hazard: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • DIBAL-H: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Have Class D fire extinguisher available.

  • Skin Sensitization: Aryl acetates and their halogenated derivatives are potential skin irritants and sensitizers. Use nitrile gloves and lab coats.

References

  • Meyers, M. J., et al. (2010). "Discovery of (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid (PF-3882845), an Orally Efficacious Mineralocorticoid Receptor (MR) Antagonist for Hypertension and Nephropathy."[1][2][3] Journal of Medicinal Chemistry, 53(16), 5979–6002.[3] Link

  • Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases." ChemMedChem, 7(8), 1385–1403. Link

  • Kolkhof, P., & Bärfacker, L. (2017). "30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development." Journal of Endocrinology, 234(1), T125–T140. Link

  • Amazonas, G., et al. (2020). "Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine." European Heart Journal, 41(46), 4428–4437. Link

Sources

Application Note: Strategic Derivatization of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a privileged scaffold in the synthesis of Androgen Receptor (AR) antagonists, TRPA1 modulators, and non-hormonal menopausal therapeutics.[1]

Executive Summary & Scaffold Analysis

This compound (CAS: 52798-01-3) is not merely a reagent; it is a "LBP (Ligand Binding Pocket) Anchor." Its specific substitution pattern—a para-nitrile flanked by a meta-chlorine—creates a unique electronic and steric signature that mimics the C/D ring systems of steroids, making it indispensable for designing non-steroidal Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and TRP channel modulators.[1][2]

The "Tri-Vector" Derivatization Strategy

To maximize the utility of this scaffold, we define three orthogonal vectors for chemical modification:

  • Vector A (The Head): The Methyl Acetate group.[1][3] Ideal for library generation via amidation, cyclization to heterocycles (pyrazoles/triazoles), or alpha-alkylation to block metabolism.[1]

  • Vector B (The Core): The Nitrile group.[1][4] A versatile handle for bioisostere installation (tetrazoles, oxadiazoles) or reduction to benzylamines.[1]

  • Vector C (The Tail): The Aryl Chloride.[1] Often underestimated, this position is activated by the para-cyano group, enabling SNAr reactions or Palladium-catalyzed cross-couplings to extend the carbon skeleton.[1]

Strategic Derivatization Workflows

Workflow 1: Construction of Pyrazole-Based AR Antagonists

Recent medicinal chemistry campaigns (e.g., J. Med.[1][4][5] Chem. 2022) have validated the conversion of the acetate "Head" into pyrazole moieties to overcome drug resistance in prostate cancer.[1]

Protocol A: Hydrazide Formation & Pyrazole Cyclization

Objective: Convert the ester to a pyrazole core, a key pharmacophore for AR binding.[1]

Reagents:

  • Substrate: this compound[2][6]

  • Reagent: Hydrazine hydrate (64%)[1]

  • Solvent: Ethanol (Abs.)[1][7][8]

  • Cyclization Agent: Acetylacetone or 1,3-diketone derivatives[1][2]

Step-by-Step Procedure:

  • Hydrazinolysis: Dissolve 10 mmol of the methyl ester in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1). The ester spot (Rf ~0.[1]6) should disappear, replaced by a lower baseline spot (Hydrazide).[1]

  • Isolation: Cool to room temperature. The hydrazide often precipitates.[1] If not, concentrate in vacuo to 25% volume and add cold ether.[1] Filter and dry.[1]

  • Cyclization (Pyrazole Formation): Resuspend the crude hydrazide (5 mmol) in Ethanol (10 mL). Add Acetylacetone (5.5 mmol) and a catalytic amount of acetic acid (2 drops). Reflux for 3 hours.

  • Purification: Evaporate solvent. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Mechanism: The hydrazine performs a nucleophilic attack on the ester carbonyl to form the hydrazide, which then undergoes a condensation-dehydration sequence with the 1,3-diketone to close the pyrazole ring.[1]

Workflow 2: Activation of the Aryl Chloride (Vector C)

The meta-chloro position is sterically demanding and lipophilic.[1] While typically inert, the strong electron-withdrawing nature of the para-cyano group ($ \sigma_p \approx 0.66 $) lowers the activation energy for oxidative addition, making Suzuki-Miyaura coupling feasible.[1]

Protocol B: Palladium-Catalyzed Biaryl Coupling

Objective: Install a phenyl or heteroaryl ring at the 3-position to probe the hydrophobic pocket of the target protein.[1][2]

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Ligand: XPhos (optional, for difficult substrates)[1]

  • Base: K3PO4 (2.0 M aq.)[1]

  • Solvent: 1,4-Dioxane[1][2][8]

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes.

  • Assembly: In a microwave vial, combine this compound (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (3.0 eq).

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

  • Note: If the nitrile hydrolyzes under these conditions, switch to anhydrous base (Cs2CO3) and Toluene at 110°C.

Biological Screening Preparation

Solubility Profile:

  • Water: Insoluble (< 1 µg/mL).[1][9]

  • DMSO: Soluble (> 50 mM).[1]

  • Ethanol: Soluble (> 20 mM).[1]

Assay Prep Protocol:

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.[1][2]

  • Serial Dilution: Dilute the stock into the assay medium. Ensure the final DMSO concentration does not exceed 1% (or 0.1% for sensitive cell lines like LNCaP).[1]

  • Control: Include a "Vehicle Only" well to account for DMSO cytotoxicity.

Visual Workflows

Diagram 1: The Divergent Synthesis Map

This diagram illustrates the three vectors of modification and the resulting chemical space.[1]

Derivatization_Map Est This compound (The Scaffold) Hydrazide Aryl Hydrazide Est->Hydrazide N2H4, EtOH Acid Free Acid (Linker Attachment) Est->Acid LiOH, THF/H2O Tetrazole Tetrazole (Bioisostere) Est->Tetrazole NaN3, ZnBr2 Amidine Amidine (TRP Modulator) Est->Amidine NH3, MeOH, HCl Biaryl Biaryl Derivative (Suzuki Coupling) Est->Biaryl Ar-B(OH)2, Pd(dppf) Amine Aniline Derivative (Buchwald Coupling) Est->Amine R-NH2, Pd-Buchwald Pyrazole Pyrazole-Based AR Antagonist Hydrazide->Pyrazole 1,3-Diketone

Caption: Divergent synthesis pathways from the parent scaffold targeting three distinct vectors for SAR exploration.

Diagram 2: Logic for AR Antagonist Construction

This diagram details the specific logic used to construct high-affinity Androgen Receptor ligands (e.g., J. Med. Chem. 2022 style).[1][4]

AR_Design Step1 Scaffold Selection 3-Cl, 4-CN Phenyl Mimics Steroid D-Ring Step2 Head Modification Convert Ester to Pyrazole H-Bond Donor/Acceptor Step1->Step2 Functionalization Step3 Tail Extension Suzuki Coupling on Cl Hydrophobic Pocket Fill Step1->Step3 Expansion Result Next-Gen AR Antagonist Overcomes Enzalutamide Resistance Step2->Result Step3->Result

Caption: Medicinal chemistry logic for transforming the scaffold into a potent Nuclear Receptor antagonist.

References

  • Discovery of Pyrazole-Based AR Antagonists: Chen, C., et al. (2022).[1][4][10] Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor.[1][2][4][10][11][12] Journal of Medicinal Chemistry. [1][12]

  • Nitrile Bioisosteres in Drug Design: Fleming, F. F., et al. (2010).[1] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

  • Palladium Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Fezolinetant & NK3 Antagonists (Contextual): FDA Prescribing Information for VEOZAH (Fezolinetant).[1] (2023).[1] Mechanism of Action and Clinical Pharmacology.

  • TRPA1 Modulators Patent: Samumed, LLC. (2010).[1] N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators. WO2010101849A1.[1]

Sources

Application Note: Analytical Profiling of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: 1261606-53-4). This molecule is a critical halogenated phenylacetic acid derivative, often serving as a scaffold in the synthesis of mineralocorticoid receptor antagonists (MRAs) and other bioactive heterocyclic compounds.

The following protocols prioritize the separation of the parent ester from its primary degradation product (the hydrolyzed acid) and the identification of halogenated impurities using orthogonal detection methods (UV and MS).

Introduction & Physicochemical Context

This compound is a substituted phenylacetic ester. Its analysis requires careful consideration of two main factors:

  • Hydrolytic Instability: Like most esters, it is prone to hydrolysis, generating 2-(3-chloro-4-cyanophenyl)acetic acid. The analytical method must resolve the parent ester from this specific degradant.

  • Halogen Isotope Pattern: The presence of a chlorine atom provides a distinct mass spectral signature (3:1 abundance of 35Cl:37Cl) which is utilized for confirmation in the GC-MS protocol.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₈ClNO₂Monoisotopic Mass: ~209.02 Da
Structure Phenyl ring with -Cl, -CN, and -CH₂COOCH₃Dual chromophores (CN, Aromatic) allow UV detection.[1]
Polarity (LogP) ~2.2 (Predicted)Moderately lipophilic; suitable for Reverse Phase C18.
Boiling Point >280°C (Predicted)Requires high-temperature GC column (e.g., 300°C limit).
Solubility Low in water; High in ACN, MeOH, DCMSample diluent should be ACN or MeOH.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Assay potency and purity; quantification of the acid hydrolysis impurity.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected due to the molecule's moderate lipophilicity. A "Base Deactivated" (BD) or end-capped column is recommended to prevent tailing caused by the nitrile nitrogen interacting with free silanols.

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is used to maintain the pH ~2.5. This suppresses the ionization of the potential acid impurity (2-(3-chloro-4-cyanophenyl)acetic acid), ensuring it elutes as a sharp peak rather than a broad band, and increases its retention to prevent co-elution with the solvent front.

HPLC Protocol Parameters[2][3]
ParameterCondition
Instrument HPLC with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 220 nm (General) and 254 nm (Specific for Aromatic/CN)
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic hold to separate polar impurities
12.080Linear Ramp to elute main ester
15.095Wash Step (elute dimers/oligomers)
17.095Hold
17.120Re-equilibration
22.020End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): NMT 1.5 for the main peak (ensures no silanol interaction).

  • Resolution (Rs): > 2.0 between the Main Ester peak and the Acid Impurity peak (Acid elutes before Ester in RP-HPLC).

  • % RSD: < 1.0% for 5 replicate injections of the standard.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification of volatile impurities, residual solvents from synthesis, and mass confirmation.

Rationale for Method Design
  • Inlet Parameters: Split injection is mandatory to prevent column saturation. A high split ratio (20:1 or 50:1) is suggested because the ester ionizes efficiently.

  • MS Source: Electron Impact (EI) at 70eV is the industry standard for library matching.

  • Identification Strategy: The chlorine isotope cluster is the primary confirmation tool. The molecular ion (M+) should show a specific intensity ratio of M (100%) to M+2 (~32%) due to naturally occurring ³⁷Cl.

GC-MS Protocol Parameters[4]
ParameterCondition
Instrument GC-MS (Single Quadrupole), e.g., Agilent 7890/5977
Column DB-5ms or HP-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (20:1)
Transfer Line 280°C
Source Temp 230°C
Scan Range 40 – 500 amu
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152000.0
253005.0
Total Run Time ~19.3 minutes
Mass Spectrum Interpretation Guide

When analyzing the peak for this compound, look for these diagnostic fragments:

  • m/z 209/211: Molecular Ion (M⁺). Distinct 3:1 ratio confirms Chlorine.

  • m/z 178/180: [M - OCH₃]⁺ (Loss of methoxy group).

  • m/z 150/152: [M - COOCH₃]⁺ (Loss of entire ester group, leaving the benzyl cation).

  • m/z 115: Characteristic aromatic fragment (often loss of Cl from the benzyl core).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for sample handling and method selection, ensuring data integrity.

AnalysisWorkflow Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dilute in ACN) Sample->Prep Decision Analysis Goal? Prep->Decision PathHPLC Purity & Assay (Quantification) Decision->PathHPLC Quant/Purity PathGC ID & Volatiles (Structure Conf) Decision->PathGC ID/Impurity HPLC_Run HPLC-UV (C18, Acidic MP) PathHPLC->HPLC_Run GC_Run GC-MS (DB-5ms, EI) PathGC->GC_Run Data_HPLC Check: 1. Resolution > 2.0 2. Acid Impurity % HPLC_Run->Data_HPLC Data_GC Check: 1. m/z 209/211 Ratio 2. Residual Solvents GC_Run->Data_GC

Figure 1: Analytical workflow for the characterization of this compound.

Sample Preparation & Stability

  • Standard Prep: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary) and make up to volume with water. (Concentration: 1.0 mg/mL).

  • Stability Warning: Solutions of phenylacetic esters in water/organic mixtures can hydrolyze over time.

    • Recommendation: Analyze samples within 24 hours of preparation.

    • Storage: Store stock solutions in pure Acetonitrile at 4°C (stable for 1 week). Do not add water until just before analysis.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Note: Search via structure or CAS 1261606-53-4).

  • Chromatography Online. Generic Broad-Gradient Approach for HPLC Method Development. LCGC International. Available at: [Link]

  • Journal of Analytical Toxicology. GC-MS determination of phenoxy acid derivatives. (General reference for ester analysis). Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 2-(3-chloro-4-cyanophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS: Relevant to Lurasidone intermediates) User Level: Advanced / Process Chemist[1]

Executive Summary & Strategic Approach

This guide addresses the synthesis of This compound , a critical intermediate often used in the synthesis of CNS-active agents like Lurasidone.[1]

The synthesis typically hinges on two critical transformations where users frequently encounter yield loss or impurity formation:

  • The Cyanation Step: Installing the nitrile group at the 4-position of the arene, usually via Pd-catalyzed cross-coupling of a bromo- or triflate-precursor.[1]

  • The Esterification Step: Converting the acetic acid side chain to a methyl ester without hydrolyzing the sensitive nitrile group.

This support guide replaces generic advice with mechanism-driven troubleshooting.

Module A: Optimizing the Pd-Catalyzed Cyanation

Context: You are converting Methyl 2-(4-bromo-3-chlorophenyl)acetate to the target nitrile. Common Failure Mode: Catalyst deactivation (Pd black precipitation) resulting in stalled conversion (<50%).

Critical Mechanism: The "Poisoning" Loop

Cyanide (


) is a strong 

-donor.[1] If the concentration of free cyanide in the solution is too high, it binds irreversibly to the Palladium (

) species, forming stable

complexes that cannot participate in the catalytic cycle. This is the primary cause of reaction failure.
Troubleshooting Protocol

Q: My reaction stalls at 60% conversion, and the solution turns black. Adding more catalyst doesn't help.[2] Why?

A: You are experiencing Cyanide Poisoning . The "black" precipitate is inactive Pd(0) aggregates.[1] Adding more catalyst to a solution saturated with free cyanide will just kill the new catalyst immediately.

Corrective Action:

  • Switch Cyanide Source: Move from highly soluble sources (NaCN/KCN) to Zinc Cyanide (

    
    )  or Potassium Ferrocyanide (
    
    
    
    )
    .[1]
    • Why: These sources release

      
       slowly. 
      
      
      
      has low solubility in DMF/DMAc, maintaining a low steady-state concentration of free cyanide, which favors the catalytic cycle over the poisoning pathway.
  • Add a Reducing/Regenerating Agent: Add 1-2 mol% Zinc Dust or Polymethylhydrosiloxane (PMHS) .[1]

    • Why: This helps reduce oxidized Pd(II) species back to active Pd(0) and prevents the formation of inactive cyanide-bridged dimers.

Q: I am using


 but the reaction is still sluggish (24h+). 

A: The ortho-chloro substituent at position 3 creates steric hindrance and electronic deactivation. While the Cl- atom activates the C-Br bond for oxidative addition, it hinders the incoming nucleophile.

Optimization Table: Cyanation Conditions

ParameterStandard (Avoid)Optimized (Recommended)Technical Rationale
Solvent DMF (Wet)DMAc (Anhydrous) or NMP DMAc allows higher temps (

) without decomposition; water kills the catalyst.[1]
Catalyst


+ dppf
Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a large bite angle, accelerating the reductive elimination of the bulky Ar-CN product.[1]
Temp


High energy barrier due to sterics requires elevated temperature.
Additives NoneZn Dust (2 mol%) Scavenges adventitious

and keeps Pd active.[1]
Visualization: The Cyanation Decision Tree

CyanationOptimization Start Start: Methyl 2-(4-bromo-3-chlorophenyl)acetate CheckConv Check Conversion (HPLC) Start->CheckConv Stalled Stalled < 50% (Black Precipitate) CheckConv->Stalled Precipitation Slow Slow Conversion > 24h (Solution Clear) CheckConv->Slow Kinetic Issue Success Full Conversion > 95% CheckConv->Success Target Met Sol_Poison Diagnose: CN Poisoning Action: Switch to Zn(CN)2 or K4[Fe(CN)6] Stalled->Sol_Poison Sol_Ligand Diagnose: Steric Hindrance Action: Switch to Pd2(dba)3 + dppf Increase Temp to 120°C Slow->Sol_Ligand

Figure 1: Decision tree for troubleshooting Pd-catalyzed cyanation failures.

Module B: The Esterification Step

Context: You are synthesizing the methyl ester from 2-(3-chloro-4-cyanophenyl)acetic acid. Common Failure Mode: Hydrolysis of the nitrile group to a primary amide (


) or carboxylic acid (

), leading to inseparable impurities.[1]
Critical Mechanism: The Pinner Reaction Competition

In the presence of acid (


) and alcohol (

), the nitrile group can undergo the Pinner Reaction , forming an imidate ester which then hydrolyzes to an ester or amide. This competes with the desired Fischer esterification of the carboxylic acid tail.
Troubleshooting Protocol

Q: I see a +18 mass unit impurity (M+18) by LC-MS. What is it?

A: This is the Primary Amide . Under acidic aqueous conditions, the nitrile has hydrolyzed.

  • Cause: Too much water in the reaction or prolonged heating with strong mineral acids (

    
    ).
    

Q: How do I esterify the acid without touching the nitrile?

A: You must avoid "water + strong acid + heat."

Method Comparison & Recommendation:

MethodReagentsRisk LevelRecommendation
Fischer (Standard)

(Reflux)
High Avoid. High risk of nitrile hydrolysis at reflux temps.[1]
Acyl Chloride

(

)
Medium Good. Generates anhydrous

in situ.[1] Keep temp

.
Coupling Agent

Low Best for Purity. Mild conditions (RT).[1] No acid excess.
Alkylating Agent

/ DMF
Low Alternative. Good if the substrate is very acid-sensitive.[1]

Preferred Protocol (Thionyl Chloride Method):

  • Dissolve starting acid in anhydrous MeOH (0.5 M concentration).

  • Cool to

    
    .
    
  • Add

    
     (1.5 equiv) dropwise.[3] (Exothermic! Control temp < 
    
    
    
    ).[1]
  • Allow to warm to Room Temperature (

    
    ). Do not reflux. 
    
  • Monitor by TLC/HPLC. Reaction should complete in 4-6 hours.

  • Quench: Pour into ice-cold saturated

    
    . (Do not add water directly to the reaction mixture while acidic).[1]
    
Visualization: Competing Hydrolysis Pathways

EsterificationPathways cluster_0 Desired Pathway (Anhydrous) cluster_1 Undesired Pathway (Wet/Hot Acid) Input Acid Precursor: 2-(3-Cl-4-CN-phenyl)acetic acid Target Target Methyl Ester Input->Target SOCl2/MeOH < 40°C Amide Primary Amide Impurity (Hydrolysis) Input->Amide H2SO4/MeOH Reflux (>65°C) Amide->Target Impossible to revert easily

Figure 2: Divergent pathways during esterification.[1] High temperature and water favor the amide impurity.

FAQ: Operational Specifics

Q: My product is colored (yellow/orange) after workup. Is it impure? A: Likely yes.[1] The 3-chloro-4-cyano motif can form conjugated oligomers if Pd residues remain.[1]

  • Fix: Treat the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of the cyanation step. Residual Palladium can catalyze decomposition during the subsequent esterification.

Q: Can I do the esterification before the cyanation? A: Yes, and it is often preferred.

  • Route: Methyl 2-(3-chloro-4-bromophenyl)acetate

    
     this compound.
    
  • Benefit: The ester group is generally stable to the Pd-cyanation conditions (

    
    , DMAc, 
    
    
    
    ). This avoids the risk of hydrolyzing the nitrile later.
  • Caution: Ensure your base in the cyanation step (often

    
     or 
    
    
    
    ) is anhydrous to prevent saponification of the ester.

References

  • Weissman, S. A., et al. (2005).[4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Foundational work on using

    
     to prevent catalyst poisoning).[1]
    
  • Yu, H., et al. (2011).[1][5] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Industrial scale optimization using

    
     and Zn additives).[1]
    
  • Cohen, D. T., et al. (2015).[1] Synthesis of Lurasidone. Comprehensive Organic Chemistry Applications. (General context on Lurasidone intermediates).

  • Organic Chemistry Portal. (n.d.).[1] Cyanation of Aryl Halides. Link (Database of reaction conditions and catalyst choices).[1]

  • Common Organic Chemistry. (n.d.).[1] Fischer Esterification & Alternatives. Link (Mechanistic details on acid-catalyzed esterification).

Sources

Methods for improving the purity and yield of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It assumes the user has basic organic synthesis knowledge but is facing specific yield/purity bottlenecks with Methyl 2-(3-chloro-4-cyanophenyl)acetate .

Ticket ID: #SYN-CN-ESTER-042 Subject: Optimization of Purity and Yield; Mitigation of Nitrile Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of This compound presents a classic "chemoselectivity paradox." You are attempting to esterify an aliphatic carboxylic acid while preserving an electron-deficient aromatic nitrile (cyano group).

The primary failure mode in this synthesis is not lack of reactivity, but over-reactivity of the nitrile group under acidic conditions, leading to the formation of the primary amide impurity (Impurity B in the diagram below).

The Chemical Challenge
  • Target Reaction: Fisher Esterification or Acyl Chloride formation at the aliphatic carboxyl group.

  • Competing Reaction: Pinner reaction or acid-catalyzed hydrolysis of the aromatic nitrile to an amide (

    
    ) or carboxylic acid.
    

Because the 3-chloro and 4-cyano substitutions withdraw electrons from the benzene ring, the benzylic protons are relatively acidic, making the molecule susceptible to side reactions under harsh basic conditions, while the nitrile is sensitive to strong aqueous acids.

Visualizing the Reaction & Failure Modes

The following pathway map illustrates the critical decision nodes where yield is lost.

G Start Starting Material 2-(3-chloro-4-cyanophenyl)acetic acid MethodA Route A: Acid Catalysis (H2SO4 / MeOH) Start->MethodA MethodB Route B: Acyl Chloride (SOCl2 / MeOH) Start->MethodB MethodC Route C: Alkylation (MeI / K2CO3) Start->MethodC Target TARGET PRODUCT This compound MethodA->Target Eq. Shift needed Impurity1 Impurity A (Hydrolysis) Primary Amide Formation MethodA->Impurity1 High Temp / H2O MethodB->Target Preferred (Anhydrous) Impurity2 Impurity B (Pinner) Imidate Ester MethodB->Impurity2 Excess HCl/Time MethodC->Start Incomplete Rxn MethodC->Target Highest Purity

Figure 1: Reaction pathways and impurity generation risks. Route B is the industrial standard; Route C is the high-purity lab standard.

Troubleshooting Protocols (Q&A Format)

Issue 1: "I am seeing a persistent impurity at M+18 mass in LC-MS."

Diagnosis: This is the Primary Amide Impurity (2-(3-chloro-4-carbamoylphenyl)acetate). Cause: Hydration of the nitrile group. This occurs if your methanol contains water or if the reaction temperature exceeds 50°C in the presence of strong acid.

Protocol A: The "Anhydrous Thionyl" Method (Recommended for Yield) To fix this, you must switch from sulfuric acid catalysis to an in situ acyl chloride generation which consumes water.

  • Setup: Dry a 3-neck flask; flush with Nitrogen.

  • Solvent: Suspend the starting acid (1.0 eq) in anhydrous Methanol (10 volumes). Critical: Methanol water content must be <0.05%.

  • Reagent: Cool to 0–5°C . Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.[1]

    • Mechanism:[2][3][4][5][6][7][8][9] SOCl₂ reacts with MeOH to form HCl and Methyl Sulfite, but also scavenges water.

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Do NOT reflux.

    • Why? Refluxing HCl/MeOH will attack the nitrile. At 25°C, the aliphatic esterification is kinetically favored over nitrile hydrolysis.

  • Workup: Evaporate solvent under vacuum at <40°C. Do not use a high-temperature water bath.

Issue 2: "My yield is stuck at 60-70%, and I can't drive the reaction to completion."

Diagnosis: Equilibrium limitation (Fischer Esterification) or product loss during aqueous workup. Cause: The ester is moderately lipophilic, but the presence of the polar cyano group can make it "drag" into the aqueous layer if the pH is not managed.

Protocol B: Optimized Workup for Yield Recovery

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ .

    • Target pH: 7.5 – 8.0. Do not go to pH > 10 (risk of ester hydrolysis).

  • Extraction: Use Ethyl Acetate (EtOAc) .[4]

    • Tip: If phase separation is poor, add a small amount of brine.

  • The "Back-Extraction" (Crucial): The product has some solubility in the aqueous phase due to the polar nitrile. Re-extract the aqueous layer twice with fresh EtOAc.

  • Drying: Use Na₂SO₄, not MgSO₄ (MgSO₄ is slightly acidic and can sometimes trap polar nitriles).

Issue 3: "I need >99.5% purity for biological screening, but recrystallization isn't working."

Diagnosis: The impurities (acid precursor and amide) co-crystallize with the product. Solution: Switch to Base-Promoted Alkylation (Route C in Figure 1). This method avoids acid entirely, preserving the nitrile 100%.

Protocol C: The Methyl Iodide Method (High Purity)

  • Solvent: Dissolve starting acid in Acetone or DMF (5 volumes).

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous/powdered). Stir for 15 mins.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq).

  • Conditions: Stir at RT for 4–6 hours.

  • Result: This reaction is irreversible and produces no water. The nitrile remains untouched.

    • Note: MeI is toxic; use appropriate containment.

Quantitative Comparison of Methods

ParameterMethod A: H₂SO₄/MeOHMethod B: SOCl₂/MeOHMethod C: MeI/K₂CO₃
Typical Yield 65 - 75%85 - 92% 90 - 95%
Purity (Crude) 85 - 90%92 - 96%>98%
Nitrile Stability Poor (Risk of Hydrolysis)Good (Temp controlled)Excellent
Scalability HighHighLow (MeI cost/toxicity)
Reaction Time 12-24 h (Reflux)2-4 h (RT)4-6 h (RT)

References & Grounding

The protocols above are derived from established methodologies for handling sensitive aryl-acetonitriles and phenylacetic acid derivatives.

  • General Esterification of Cyanophenylacetic Acids:

    • Methodology: The use of Thionyl Chloride in Methanol at controlled temperatures is the standard industrial approach for esterifying phenylacetic acids containing sensitive groups like nitriles.

    • Source:ChemicalBook, "Synthesis of Methyl (4-cyanophenyl)acetate" (General Procedure). Link

  • Impurity Profiling in Phenylacetic Acid Derivatives:

    • Context: Identification of amide hydrolysis products (M+18) in nitrile-containing pharmaceuticals (e.g., Febuxostat intermediates).

    • Source:International Journal of Pharmaceutical Sciences and Research, "Presence of Organic Impurities into Active Pharmaceutical Ingredients". Link

  • Alternative Alkylation Strategies (Steglich/MeI):

    • Context: Use of base-catalyzed alkylation to avoid acidic hydrolysis of sensitive functional groups.

    • Source:Organic Chemistry Portal, "Esterification - Recent Literature". Link

  • Synthesis of Chlorinated Phenylacetic Acids:

    • Context: Preparation of the precursor acid via hydrolysis of benzyl cyanides, highlighting the stability/instability of the nitrile.

    • Source:Google Patents, CN103232339A "Preparation method of chlorinated phenylacetic acid". Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

Troubleshooting common issues in the esterification of phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylacetic Acid Esterification Subject: Troubleshooting & Optimization Guide for PAA Derivatives From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, and Medicinal Chemistry Units

Introduction

Welcome to the technical support hub for Phenylacetic Acid (PAA) derivatization. While PAA esterification is a staple in the synthesis of penicillin precursors, fragrances, and NSAIDs (e.g., Diclofenac), the benzylic methylene group (


) introduces specific reactivity challenges—namely benzylic acidity and oxidative sensitivity—that distinguish it from simple aliphatic esterification.

This guide moves beyond basic textbook protocols to address the failure modes specific to PAA chemistry. We focus on three dominant methodologies: Fischer Esterification , Steglich Coupling , and Acyl Halide Activation .

Module 1: The Fischer Esterification (Thermodynamic Control)

Context: The most robust method for simple alkyl esters (Methyl, Ethyl Phenylacetate). The reaction is equilibrium-limited (


).
Critical Troubleshooting (Q&A)

Q: My reaction has stalled at ~65% conversion despite refluxing for 12 hours. Adding more catalyst isn't helping. A: You have hit the thermodynamic equilibrium wall. Adding catalyst only speeds up the forward and reverse rates equally; it does not shift the equilibrium.

  • The Fix: You must break the equilibrium by removing one product (water) or using one reagent in vast excess.[1][2]

    • Method A (Azeotropic Distillation): Use Toluene as a solvent with a Dean-Stark trap. Toluene forms an azeotrope with water (bp 85°C) and separates it physically.

    • Method B (Molecular Sieves): For lower boiling alcohols (MeOH, EtOH) where toluene reflux is too hot or separation is difficult, add 3Å Molecular Sieves directly to the reaction pot.

    • Method C (Stoichiometry): If the alcohol is cheap (e.g., MeOH), use it as the solvent (20-50 equivalents).

Q: The reaction mixture turned dark brown/black. Is my product ruined? A: This is likely "charring" caused by sulfuric acid (


) oxidizing the benzylic position or polymerizing trace impurities.
  • The Fix: Switch to p-Toluenesulfonic Acid (pTsOH) . It is a solid, easier to weigh, organic-soluble, and less oxidizing than sulfuric acid.

  • Recovery: The color is usually due to high molecular weight impurities. A simple vacuum distillation will leave the colored residue behind and yield clear ester.

Q: I smell a strong "honey-like" or "unpleasant" odor even after workup. A: PAA esters (especially ethyl/methyl) have strong odors, but residual PAA smells like "horse sweat."

  • The Fix: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) twice. This converts unreacted PAA into sodium phenylacetate (water-soluble), moving it to the aqueous layer.

Visual Workflow: Water Removal Strategy

Fischer_Strategy Start Start: PAA + Alcohol BoilingPoint Is Alcohol BP > 100°C? Start->BoilingPoint Yes Yes (e.g., Benzyl alcohol, Octanol) BoilingPoint->Yes High BP No No (e.g., MeOH, EtOH) BoilingPoint->No Low BP DeanStark Method: Dean-Stark Trap Solvent: Toluene Catalyst: pTsOH Yes->DeanStark Sieves Method: Molecular Sieves (3Å) Solvent: Excess Alcohol Catalyst: H2SO4 or HCl gas No->Sieves Equilibrium Check Conversion (TLC/GC) DeanStark->Equilibrium Sieves->Equilibrium

Figure 1: Decision matrix for water removal in PAA Fischer Esterification.

Module 2: Steglich Esterification (Kinetic Control)

Context: Used for acid-sensitive substrates or bulky alcohols (t-Butyl, phenols) where heat is detrimental. Uses DCC (Dicyclohexylcarbodiimide) and DMAP.[3][4][5]

Critical Troubleshooting (Q&A)

Q: I have a large amount of insoluble white precipitate. Is this my product? A: No. That is Dicyclohexylurea (DCU) , the byproduct of DCC hydration.[4][5][6]

  • The Fix: You must filter this off before any aqueous workup. DCU is notoriously difficult to remove once you add water. Dilute the reaction with cold ether or hexane (DCU is very insoluble in these) to precipitate it fully, then filter through Celite.

Q: My yield is low, and I see a side product that is difficult to hydrolyze. A: You have likely formed the N-Acylurea byproduct. This occurs via a 1,3-rearrangement of the O-acylisourea intermediate if the alcohol attack is too slow.[5]

  • The Fix:

    • Order of Addition: Mix PAA, Alcohol, and DMAP first. Add DCC last as a solution.

    • Temperature: Keep the reaction at 0°C during the DCC addition.

    • DMAP Load: Ensure you are using catalytic DMAP (5-10 mol%). DMAP acts as an acyl-transfer agent, intercepting the intermediate before it can rearrange.[5]

Mechanistic Pathway: The "Fork in the Road"

Steglich_Mech PAA Phenylacetic Acid + DCC Intermediate O-Acylisourea (Reactive Intermediate) PAA->Intermediate Fork Intermediate->Fork Ester Target Ester + DCU (Precipitate) Fork->Ester  Fast   Urea N-Acylurea (Dead End Byproduct) Fork->Urea  Slow / Thermal   Path_Good Path A: Attack by Alcohol (Catalyzed by DMAP) Path_Bad Path B: 1,3-Rearrangement (Slow Alcohol / No DMAP)

Figure 2: The kinetic competition in Steglich esterification. DMAP is required to force Path A.

Module 3: Acid Chloride Method (High Reactivity)

Context: Best for sterically hindered phenols or when quantitative conversion is required.

Critical Troubleshooting (Q&A)

Q: When reacting Phenylacetyl Chloride with my alcohol, the reaction smokes and turns purple. A: The "smoke" is HCl gas. The purple color often indicates the formation of colored complexes with trace iron or oxidation of the phenol/alcohol under acidic stress.

  • The Fix: Add a non-nucleophilic base (e.g., Triethylamine or Pyridine ) to scavenge the HCl as it forms. Keep the reaction at 0°C.

Q: I used Thionyl Chloride (


) to make the acid chloride, but the subsequent esterification failed. 
A:  You likely have residual Thionyl Chloride. If 

remains, it reacts with your alcohol to form alkyl chlorides or sulfites instead of the ester.
  • The Fix: After refluxing PAA with

    
    , you must  evaporate the mixture to dryness (use a rotary evaporator with a solvent trap) and ideally chase it with toluene twice to azeotrope off the last traces of 
    
    
    
    .

Summary of Quantitative Data & Purification

IssueIndicatorRoot CauseCorrective Action
Low Yield Stalled TLCEquilibrium limitationUse Dean-Stark (Toluene) or Molecular Sieves.
Precipitate White solid in DCMDCU formation (Steglich)Filter through Celite; wash solid with cold ether.
Impurities Extra spot on TLCUnreacted PAAWash organic phase with sat.

(pH ~8).
Odor "Sweaty" smellResidual PAAOxidative wash (dilute bleach) only if ester is stable, otherwise Bicarbonate wash.
Emulsion Layers won't separatePAA acts as surfactantAdd solid NaCl (saturate aqueous layer) or use a few drops of MeOH.

Experimental Protocol: Optimized Fischer Esterification of PAA

  • Setup: 250 mL Round Bottom Flask, Dean-Stark trap, Reflux Condenser.

  • Charge: Add Phenylacetic Acid (10.0 g, 73 mmol), Toluene (100 mL), and Ethanol (10 mL, 2.5 eq).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (0.14 g, 1 mol%).

  • Reaction: Reflux vigorously. Water will collect in the trap. Continue until water evolution ceases (~3-5 hours).

  • Workup:

    • Cool to room temperature.[5][7][8]

    • Wash with sat.[9]

      
        (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: High vacuum distillation (bp ~100°C at 2 mmHg for ethyl ester) or silica plug filtration.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (Standard reference for Dean-Stark protocols). [Link]

Sources

Minimizing impurity formation during the synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselective Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity specifications failures during the synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate (referred to hereafter as Target Ester ).

This molecule presents a classic chemoselectivity conflict : You must drive the esterification of a carboxylic acid (or a nitrile precursor) without compromising the sensitive nitrile (-CN) group at the para-position. The presence of the meta-chlorine atom electronically deactivates the ring, making the nitrile slightly more resistant to nucleophilic attack than in non-halogenated analogs, but it remains susceptible to acid-catalyzed hydrolysis.

This guide prioritizes the Acid Chloride Method (SOCl₂/MeOH) as the industry standard for minimizing the "Amide Impurity" (hydrolysis of nitrile), while addressing alternative routes like the Pinner reaction.

Module 1: Critical Impurity Profile

Before troubleshooting, you must identify which impurity is spiking. Use this table to diagnose your HPLC/GC traces.

Impurity NameStructure DescriptionRetention Time (Rel.)Root Cause
Impurity A (The Amide) Methyl 2-(3-chloro-4-carbamoylphenyl)acetate0.85 RRTHydrolysis of -CN. Caused by high water content, high temp, or prolonged reaction time in acidic media.
Impurity B (The Acid) 2-(3-chloro-4-cyanophenyl)acetic acid0.60 RRTIncomplete Reaction. Insufficient catalyst, low temp, or water entering the system (reversing equilibrium).
Impurity C (The Dimer) Claisen condensation dimer1.25 RRTBase Catalysis. Occurs if basic workup is too harsh or if base-catalyzed alkylation was used in previous steps.
Impurity D (Des-chloro) Methyl 2-(4-cyanophenyl)acetate0.95 RRTOver-reduction. Only present if Pd/C was used in a previous step (e.g., nitro reduction) and carried over.

Module 2: Troubleshooting Workflows (Q&A)

Issue 1: "I am seeing >1.0% of the Amide Impurity (Impurity A)."

User Question: My conversion to the ester is good, but I have a persistent peak corresponding to the amide. I am using H₂SO₄ in Methanol. What is wrong?

Technical Analysis: The conversion of a nitrile (-CN) to a primary amide (-CONH₂) is acid-catalyzed and accelerated by heat and water. Using sulfuric acid (H₂SO₄) generates water as a byproduct of the esterification equilibrium (


). This water, in the presence of H₂SO₄ and heat, attacks the nitrile.

Corrective Protocol: Switch to the Thionyl Chloride (SOCl₂) method.

  • Mechanism: SOCl₂ reacts with methanol to generate anhydrous HCl in situ and, crucially, consumes water to form SO₂ and HCl. This keeps the system strictly anhydrous, protecting the nitrile.

  • Temperature Control: Maintain reaction temperature below 40°C . The rate of nitrile hydrolysis increases exponentially above 50°C.

Step-by-Step SOCl₂ Protocol:

  • Dissolve 2-(3-chloro-4-cyanophenyl)acetic acid in Methanol (5 vol).

  • Cool to 0–5°C (Critical).

  • Add Thionyl Chloride (1.2 eq) dropwise. Exothermic!

  • Allow to warm to 20–25°C. Stir for 6–12 hours.

  • Monitor: Check HPLC. If SM > 0.5%, add 0.1 eq SOCl₂. Do not heat to reflux.

Issue 2: "The reaction stalls with 5-10% unreacted Starting Material (Impurity B)."

User Question: I am using the SOCl₂ method described above, but the reaction stops before completion. Should I add more acid or heat it up?

Technical Analysis: Stalling usually indicates equilibrium limitations or catalyst consumption. If you heat it up, you risk forming Impurity A (Amide). If you add aqueous acid, you reverse the equilibrium.

Corrective Protocol:

  • The "Feed" Trick: Do not add more acid. Instead, add Trimethyl Orthoformate (TMOF) (0.5 – 1.0 eq) or 2,2-dimethoxypropane. These are water scavengers. They react with the water produced during esterification to form methanol and methyl formate/acetone, driving the equilibrium to the right without adding water or heat.

  • Concentration: Ensure your reaction is not too dilute. Optimum concentration is 5–8 volumes of Methanol relative to the substrate.

Issue 3: "I see a new impurity during workup (Hydrolysis)."

User Question: The reaction looks clean on HPLC (IPC), but after quenching with water/bicarb, the Acid Impurity (B) reappears.

Technical Analysis: Methyl esters with electron-withdrawing groups (like the chloro-cyano phenyl ring) are susceptible to saponification (base hydrolysis) if the quench pH is too high or too hot.

Corrective Protocol:

  • Distill, Don't Quench: Distill off excess Methanol/HCl under reduced pressure first.

  • Cold Quench: Pour the residue into ice water , not room temp water.

  • pH Control: Adjust pH to neutral (6–7) using saturated NaHCO₃. Do not use NaOH or strong bases. Do not exceed pH 8.

  • Fast Extraction: Extract immediately into Ethyl Acetate or DCM. Do not let the ester sit in the aqueous layer.

Module 3: Visualizing the Control Strategy

The following diagram illustrates the decision logic for minimizing impurities based on reaction conditions.

ImpurityControl Start Start: Synthesis of This compound Choice Select Reagent System Start->Choice RouteA H2SO4 / MeOH (Standard) Choice->RouteA Avoid if possible RouteB SOCl2 / MeOH (Anhydrous) Choice->RouteB Recommended RiskA Risk: Water generation leads to Nitrile Hydrolysis RouteA->RiskA RiskB Benefit: SOCl2 consumes H2O Protects Nitrile RouteB->RiskB ImpurityCheck In-Process Control (HPLC) RiskA->ImpurityCheck RiskB->ImpurityCheck AmideDetected Impurity A (Amide) > 0.5% ImpurityCheck->AmideDetected SMDetected Impurity B (Acid) > 1.0% ImpurityCheck->SMDetected Clean Target Purity > 99% ImpurityCheck->Clean ActionAmide Action: Lower Temp (<25°C) Switch to SOCl2 AmideDetected->ActionAmide ActionSM Action: Add TMOF (Water Scavenger) SMDetected->ActionSM

Caption: Logic flow for reagent selection and impurity mitigation. Green paths indicate optimal process parameters.

Module 4: Advanced Synthesis (The Pinner Strategy)

If you are synthesizing the molecule from the acetonitrile precursor (3-chloro-4-cyanophenylacetonitrile) rather than the phenylacetic acid, you can skip the carboxylic acid isolation entirely using a modified Pinner Reaction .

Protocol:

  • Dissolve nitrile in Methanol/HCl (gas) at 0°C.

  • Form the Imidate Ester intermediate.

  • Add water carefully to hydrolyze the imidate to the ester.

    • Risk: If the conditions are too harsh, the aromatic nitrile (at position 4) will also hydrolyze.

    • Control: The aliphatic nitrile (acetonitrile side chain) is much more reactive than the aromatic nitrile. By keeping the temperature at 0°C and limiting water equivalents, you can selectively hydrolyze the side chain.

References

  • Chemistry Steps. (2024). Acidic Hydrolysis of Nitriles to Amides and Carboxylic Acids: Mechanism and Kinetics. Retrieved from [Link]

  • Scientific Update. (2024). Chemoselective Saponification and Esterification in the Presence of Nitriles (Case Study: Danuglipron). Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate (Febuxostat Intermediate).
  • Organic Chemistry Portal. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids (Context on Phenylacetic Acid Reactivity). Retrieved from [Link]

Impact of solvent and catalyst choice on Methyl 2-(3-chloro-4-cyanophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate. This resource, designed for chemistry professionals, provides in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this synthesis. We focus on the critical interplay of solvent and catalyst choice to empower you to optimize your reaction outcomes, ensure reproducibility, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical approach involves a two-step sequence starting from a suitable precursor like methyl 2-(3-chloro-4-bromophenyl)acetate or methyl 2-(3-chloro-4-iodophenyl)acetate. The key transformation is a cyanation reaction to introduce the nitrile group onto the aromatic ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Q2: Which catalyst system is recommended for the cyanation of the aryl halide precursor?

A2: Palladium-based catalysts are widely employed for this transformation due to their high efficiency and functional group tolerance.[1] A combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladacycle, and a phosphine ligand is typically used. For an electron-deficient substrate like methyl 2-(3-chloro-4-halophenyl)acetate, a sterically demanding and electron-rich phosphine ligand, such as an XPhos-type ligand, can be beneficial in preventing catalyst deactivation by the cyanide ion.[2][3]

Q3: What is the role of the solvent in this reaction, and which solvents are preferred?

A3: The solvent plays a crucial role in dissolving the reactants, stabilizing the catalytic species, and influencing the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used for palladium-catalyzed cyanations as they effectively dissolve the cyanide salt and the organic substrate.[4][5] In some cases, aqueous solvent systems in the presence of a phase-transfer catalyst can offer milder reaction conditions and improved safety.[6][7]

Q4: Which cyanide source is the most suitable and safest to use?

A4: While sodium cyanide (NaCN) and potassium cyanide (KCN) are effective, they are highly toxic. Less hazardous alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred in modern synthesis.[8][9] K₄[Fe(CN)₆] is particularly noteworthy as it is considered non-toxic and can lead to more reproducible results by minimizing catalyst poisoning.[3][9]

Q5: What is Phase-Transfer Catalysis (PTC) and is it applicable to this synthesis?

A5: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the cyanide salt and an organic phase with the aryl halide). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react. This method can be highly effective, allowing for the use of inexpensive cyanide sources and often milder reaction conditions.[7][10][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical cyanation step.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution & Explanation
Inactive Catalyst The palladium catalyst may not have been activated to the active Pd(0) species, or it may have been deactivated. Ensure you are using a reliable palladium precursor and consider a pre-catalyst that is readily activated. For aryl chlorides, which are less reactive, a more active catalyst system, such as a palladacycle in combination with a suitable phosphine ligand, might be necessary.[3][8]
Catalyst Poisoning Cyanide ions are known to strongly coordinate to palladium, leading to catalyst deactivation.[8] To mitigate this, consider using a less toxic and less soluble cyanide source like K₄[Fe(CN)₆].[3][9] The slow release of cyanide ions from this salt can maintain a low enough concentration to avoid poisoning the catalyst while still allowing the reaction to proceed.
Insufficient Reaction Temperature The cyanation of electron-deficient aryl halides may require elevated temperatures to proceed at a reasonable rate. If you are observing low conversion at a moderate temperature (e.g., 80 °C), consider gradually increasing the temperature to 100-120 °C while carefully monitoring the reaction for any signs of decomposition.[4]
Poor Solubility of Reactants If the cyanide salt or the aryl halide is not sufficiently soluble in the chosen solvent, the reaction rate will be severely limited. Ensure you are using an appropriate polar aprotic solvent like DMF or DMSO. If using a less polar solvent, the addition of a phase-transfer catalyst may be necessary to bring the cyanide ion into the organic phase.[10][11]
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution & Explanation
Hydrolysis of the Ester If water is present in the reaction mixture, especially at elevated temperatures and in the presence of a base, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. Use anhydrous solvents and reagents to minimize this side reaction.[12][13]
Reduction of the Aryl Halide In some palladium-catalyzed reactions, a side reaction can be the reduction of the aryl halide to the corresponding arene (dehalogenation). This can be influenced by the choice of ligand and the presence of any reducing agents. Screening different phosphine ligands may help to suppress this unwanted pathway.
Homocoupling of the Aryl Halide The formation of a biaryl byproduct through the coupling of two molecules of the starting aryl halide can sometimes occur. Optimizing the catalyst-to-ligand ratio and ensuring a gradual addition of the cyanide source can help to favor the desired cross-coupling reaction.
Problem 3: Irreproducible Results
Potential Cause Recommended Solution & Explanation
Inconsistent Quality of Cyanide Salt The physical properties of solid cyanide salts (e.g., particle size, hydration state) can vary between batches, leading to inconsistent reaction rates. Using a more stable and well-defined cyanide source like K₄[Fe(CN)₆] can improve reproducibility.[3][9]
Atmosphere Control Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen. While many modern catalyst systems are robust, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help to ensure consistent results.
Solvent Purity Impurities in the solvent, such as water or peroxides, can interfere with the catalytic cycle. Always use high-purity, anhydrous solvents for the best results.

Experimental Protocols & Visualizations

Illustrative Protocol: Palladium-Catalyzed Cyanation

This protocol provides a general starting point for the cyanation of a precursor like methyl 2-(3-chloro-4-bromophenyl)acetate. Note: This is a representative procedure and may require optimization for your specific substrate and setup.

  • Reaction Setup: To an oven-dried reaction vessel, add methyl 2-(3-chloro-4-bromophenyl)acetate (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., dppf, 4 mol%). Then, add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Aryl-Pd(II) Complex Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Cyanide Exchange ArPd(II)(X)L2->Transmetalation ArPd(II)(CN)L2 Aryl-Pd(II)-Cyano Complex Transmetalation->ArPd(II)(CN)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CN)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN Aryl Nitrile Product Reductive_Elimination->Ar-CN Ar-X Aryl Halide Ar-X->Oxidative_Addition CN- Cyanide Source CN-->Transmetalation Solvent_Choice Goal Efficient Cyanation Reaction Solubility Good Solubility of Reactants Goal->Solubility Catalyst_Stability Catalyst Stability & Activity Goal->Catalyst_Stability Polar_Aprotic Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) Solubility->Polar_Aprotic Aqueous_PTC Aqueous System with Phase-Transfer Catalyst Solubility->Aqueous_PTC Overcomes immiscibility Catalyst_Stability->Polar_Aprotic Catalyst_Stability->Aqueous_PTC Can offer milder conditions

Caption: Decision tree for solvent selection in the cyanation reaction.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Optimization of the cyano source, oxidant and solvent a - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]

  • Wang, C., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(10), 2636–2645. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Li, Z., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2447–2454. [Link]

  • Control experiments for the cyanation of aryl halides using TCT‐formamide as “CN” source. Reaction conditions - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Neetha, M., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1–25. [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]

  • US7595417B2 - Cyanation of aromatic halides - Google Patents. (n.d.).
  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]

  • Cyanation of various aryl halides | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • CN102875378A - Synthetic method of methyl chloroacetate - Google Patents. (n.d.).
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1-12. [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Retrieved February 17, 2026, from [Link]

  • CN104151164A - Method for preparing methyl chloroacetate - Google Patents. (n.d.).

Sources

Validation & Comparative

Methyl 2-(3-chloro-4-cyanophenyl)acetate vs. ethyl 2-(3-chloro-4-cyanophenyl)acetate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 2-(3-chloro-4-cyanophenyl)acetate and Ethyl 2-(3-chloro-4-cyanophenyl)acetate . These intermediates are critical building blocks in the synthesis of next-generation androgen receptor antagonists (e.g., Darolutamide analogs) and agrochemicals.

This guide is structured to assist process chemists and researchers in selecting the optimal ester for scale-up, purification, and downstream derivatization.

Executive Summary

In the synthesis of 3-chloro-4-cyanophenyl-derived APIs, the choice between methyl and ethyl esters is often dictated by purification strategy rather than intrinsic reactivity.

  • Select the Methyl Ester if your priority is Atom Economy and Reaction Velocity in early-stage synthesis. It typically offers faster hydrolysis rates but poses a higher risk of genotoxic impurities (methyl halides) if prepared via alkylation.

  • Select the Ethyl Ester for Late-Stage GMP Manufacturing . It generally exhibits superior crystallinity (facilitating non-chromatographic purification) and utilizes Class 3 solvents (Ethanol), reducing the burden of residual solvent analysis compared to Methanol (Class 2).

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The introduction of the chlorine atom at the 3-position breaks the symmetry of the phenyl ring compared to the parent 4-cyanophenylacetate. This subtle electronic and steric modification significantly impacts the physical state and solubility.

FeatureThis compoundEthyl 2-(3-chloro-4-cyanophenyl)acetate
CAS Number Not widely listed (Analog: 52798-01-3)Not widely listed (Analog: 1528-41-2)
Molecular Weight 209.63 g/mol 223.66 g/mol
Physical State Low-melting solid or viscous oilCrystalline solid (Preferred)
Melting Point ~45–55 °C (Est.)~90–94 °C (Analogous Reference)
Lipophilicity (LogP) ~2.1~2.6
Atom Economy Higher (Fewer waste atoms)Lower
Hydrolysis Rate Fast (

)
Moderate (

)
Primary Solvent Methanol (Class 2, PDE 30 mg/day)Ethanol (Class 3, PDE 50 mg/day)

Note on Crystallinity: Experimental data from the non-chlorinated analog (Ethyl 4-cyanophenylacetate) indicates a melting point of 90–94°C. The 3-chloro substituent typically increases lipophilicity and can disrupt packing, but the ethyl ester often retains better crystallization properties from non-polar solvents (Heptane/Toluene) compared to the methyl ester.

Synthesis & Scalability

The synthesis of these esters typically proceeds via Fischer Esterification of the parent acid or Pinner Reaction from the nitrile.

Pathway A: Fischer Esterification (Recommended)

This route is preferred for its operational simplicity and high yield.

Protocol 1: Synthesis of Ethyl 2-(3-chloro-4-cyanophenyl)acetate

  • Reagents: 3-Chloro-4-cyanophenylacetic acid (1.0 eq), Ethanol (10.0 eq),

    
     (0.1 eq).
    
  • Procedure:

    • Charge 3-chloro-4-cyanophenylacetic acid into a reactor.

    • Add Ethanol (anhydrous) and stir to suspend.

    • Add conc.[1]

      
       dropwise at 20-25°C (Exothermic).
      
    • Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC (Target < 0.5% Acid).

    • Cool to 40°C and distill off excess Ethanol (recoverable).

    • Dilute residue with Ethyl Acetate and wash with sat.[2]

      
       (remove residual acid).
      
    • Critical Step: Switch solvent to n-Heptane/IPA (9:1) and cool to 0-5°C to induce crystallization.

    • Filter and dry.[3]

  • Modification for Methyl Ester: Substitute Ethanol with Methanol. Reflux at 65°C. Caution: Product may oil out; crystallization is more difficult.

Pathway B: Nucleophilic Substitution (SN2)

Used when the phenylacetic acid is unavailable, starting from 3-chloro-4-fluorobenzonitrile.

  • Mechanism: Displacement of fluoride by alkyl cyanoacetate or malonate, followed by decarboxylation. This route is more complex and less atom-efficient for simple acetate synthesis.

Performance Comparison in Drug Development

A. Alkylation Efficiency (The "Alpha-Attack")

Both esters serve as substrates for


-alkylation to build complex scaffolds (e.g., cyclopropanation or gem-dimethylation found in AR antagonists).
  • Methyl Ester: The protons on the

    
    -carbon are slightly more acidic due to the lower steric hindrance of the methyl group, potentially allowing for milder bases (e.g., 
    
    
    
    vs. NaH).
  • Ethyl Ester: Requires slightly longer reaction times for alkylation but offers better phase separation in aqueous workups due to higher lipophilicity.

B. Impurity Purging
  • Ethyl Ester Advantage: The higher melting point of the ethyl ester allows for recrystallization as a primary purification method. This is a massive advantage in GMP settings to purge "Process Related Impurities" (PRIs) without expensive silica gel chromatography.

  • Methyl Ester Risk: If the methyl ester is an oil, purification requires high-vacuum distillation or chromatography, which are energy-intensive and difficult to scale.

C. Safety & Regulatory (ICH Q3C)
  • Methanol (Methyl Ester): Class 2 solvent. Strict limits (3000 ppm). Hydrolysis in vivo releases methanol (toxic to optic nerve).

  • Ethanol (Ethyl Ester): Class 3 solvent. Low toxicity (5000 ppm limit). Hydrolysis releases ethanol.

  • Verdict: For late-stage intermediates, the Ethyl Ester is regulatorily superior.

Visualized Pathways

Diagram 1: Convergent Synthesis & Utility

This flowchart illustrates the synthesis of the esters and their downstream application in creating the Darolutamide scaffold.

SynthesisPath Acid 3-Chloro-4-cyanophenylacetic Acid MeEster Methyl Ester (Oil/Low MP Solid) Fast Kinetics Acid->MeEster Fischer Esterification (Reflux 65°C) EtEster Ethyl Ester (Crystalline Solid) Easy Purification Acid->EtEster Fischer Esterification (Reflux 78°C) MeOH Methanol (H+ Cat) MeOH->MeEster EtOH Ethanol (H+ Cat) EtOH->EtEster Alkylation α-Alkylation (Base/R-X) MeEster->Alkylation High Reactivity EtEster->Alkylation High Selectivity API API Scaffold (e.g., Darolutamide Analog) Alkylation->API

Caption: Comparative synthesis showing the divergence in physical properties (Oil vs. Solid) affecting downstream processing.

Diagram 2: Reactivity & Hydrolysis Kinetics

This diagram explains the mechanistic differences impacting stability and reaction rates.

Reactivity cluster_0 Methyl Ester (Steric Accessibility) cluster_1 Ethyl Ester (Steric Shielding) Me Me-Ester TS_Me Transition State (Low Energy Barrier) Me->TS_Me Nu_Me Nucleophile (OH-) Nu_Me->TS_Me Result_Me Acid Product + MeOH TS_Me->Result_Me Fast Hydrolysis (k_rel = 1.0) Et Et-Ester TS_Et Transition State (Higher Energy Barrier) Et->TS_Et Nu_Et Nucleophile (OH-) Nu_Et->TS_Et Result_Et Acid Product + EtOH TS_Et->Result_Et Controlled Hydrolysis (k_rel ~ 0.6)

Caption: Steric hindrance of the ethyl group increases the energy barrier for nucleophilic attack, providing greater stability.

References

  • BenchChem. (2025). Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid and derivatives. Retrieved from

  • ChemicalBook. (2025). Ethyl 2-(4-cyanophenyl)acetate Properties and Synthesis. Retrieved from

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl] propan-2-yl}-5-(1-hydroxyethyl). Retrieved from

  • PubChem. (2025). Ethyl 2-(4-cyanophenyl)acetate Compound Summary. Retrieved from

  • Organic Syntheses. (2014). Esterification of Carboxylic Acids: General Protocols. Retrieved from

Sources

Spectroscopic techniques for the structural validation of Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic techniques for the structural validation of Methyl 2-(3-chloro-4-cyanophenyl)acetate Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical Deep Dive).

Executive Summary & Application Context

This compound (CAS: 496856-45-2) is a critical pharmacophore intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists and novel agrochemicals. Its structural integrity hinges on the precise arrangement of three functionalities on the benzene core: a methyl acetate arm, a chlorine atom, and a nitrile group.

Validating this 1,3,4-trisubstituted arene requires a multi-modal spectroscopic approach to rule out common regioisomers (e.g., 2-chloro or 3-cyano isomers) and hydrolysis impurities. This guide compares the primary structural validation techniques—NMR, FT-IR, and Mass Spectrometry—providing a definitive protocol for confirming identity and purity.

Comparative Analysis of Validation Techniques

The following table contrasts the utility of each technique specifically for this compound.

Feature1H / 13C NMR FT-IR (ATR) LC-MS (ESI/APCI) X-Ray Crystallography
Primary Role Definitive Connectivity Functional Group IDMolecular Weight & Elemental Comp.Absolute Configuration
Specificity High (Distinguishes regioisomers)Moderate (Detects -CN, -C=O)Moderate (Distinguishes Cl isotopes)Ultimate
Sample Req. ~10 mg (Recoverable)<1 mg (Recoverable)<1 µg (Destructive)Single Crystal (Hard to grow)
Key Marker 1,3,4-Ar coupling pattern2230 cm⁻¹ (-CN) stretch3:1 M/(M+2) ratio3D Lattice
Throughput Medium (10-30 min)High (1 min)High (5 min)Low (Days/Weeks)
Cost High (Instrument)LowMediumVery High

Expert Insight: While LC-MS provides rapid confirmation of the molecular formula (


), it cannot definitively distinguish the position of the chlorine relative to the cyano group. NMR is the non-negotiable standard for structural qualification. 

Deep Dive: NMR Spectroscopy (The Connectivity Engine)

Theoretical Framework & Causality

To validate the structure, we must confirm the 1,3,4-substitution pattern . A 1,2,4- or 1,2,3-isomer would yield different splitting patterns.

  • Target Structure: Chlorine at C3, Cyano at C4, Acetate at C1.

  • Coupling Logic:

    • H-2 (Proton between Alkyl and Cl): Appears as a singlet (s) or doublet of doublets (dd) with very small meta-coupling (

      
       Hz).
      
    • H-5 (Proton ortho to CN): Appears as a doublet (d) with large ortho-coupling (

      
       Hz). It is deshielded by the -CN group.
      
    • H-6 (Proton ortho to Alkyl): Appears as a doublet of doublets (dd) (Ortho to H-5, Meta to H-2).

Experimental Protocol (Self-Validating)
  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H ZG30; 13C JMOD or DEPT-135 (to distinguish CH/CH

    
     from C/CH
    
    
    
    ).
Expected 1H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
7.85 Doublet (

Hz)
1HAr-H5 Ortho to electron-withdrawing -CN; most deshielded.
7.65 Singlet (d) (

Hz)
1HAr-H2 Isolated between Cl and alkyl; meta-coupling only.
7.45 dd (

Hz)
1HAr-H6 Ortho to alkyl (shielding) but meta to CN.
3.85 Singlet2H-CH

-
Benzylic methylene; deshielded by ester and ring.
3.65 Singlet3H-OCH

Methoxy ester characteristic peak.
Expected 13C NMR Markers
  • Carbonyl: ~170 ppm.[1]

  • Nitrile (CN): ~117 ppm (Diagnostic).[1]

  • Aliphatic: ~52 ppm (-OCH

    
    ), ~40 ppm (-CH
    
    
    
    -).
Logic Flow for Structural Assignment

The following diagram illustrates the decision process for confirming the regioisomer.

NMR_Validation_Logic Start Crude Sample H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Aliphatic Check Aliphatic Region (3.0 - 4.0 ppm) H_NMR->Check_Aliphatic Singlets Two Singlets Found? (-OMe, -CH2-) Check_Aliphatic->Singlets Fail_Struct Structure Incorrect (Check Linker/Ester) Singlets->Fail_Struct No Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Singlets->Check_Aromatic Yes Pattern_Check Identify Splitting Pattern Check_Aromatic->Pattern_Check Pattern_134 1H (d, J=8) + 1H (s/d) + 1H (dd) (1,3,4-Pattern) Pattern_Check->Pattern_134 Matches Pattern_Sym Symmetric Pattern (e.g., AA'BB' or A2) Pattern_Check->Pattern_Sym Mismatch Confirm Confirm this compound Pattern_134->Confirm

Figure 1: NMR logic tree for distinguishing the target 1,3,4-substituted regioisomer from symmetric impurities.

Deep Dive: Vibrational Spectroscopy (FT-IR)

FT-IR is the rapid "fingerprinting" tool. For this molecule, it serves as a binary check for the presence of the nitrile and ester groups.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityModeNotes
Nitrile (-CN) 2225 - 2240 Medium/SharpStretchingCritical: Absence indicates hydrolysis to amide/acid.
Ester (C=O) 1735 - 1750 StrongStretchingClassic ester carbonyl.
Aromatic (C=C) 1450 - 1600VariableRing StretchMultiple bands expected.
C-Cl 600 - 800MediumStretchingOften obscured in fingerprint region.
Experimental Protocol (ATR)
  • Background: Collect air background (32 scans).

  • Sample: Place ~2 mg of sample (liquid or solid) on the Diamond/ZnSe crystal.

  • Acquisition: 4 cm⁻¹ resolution, 16-32 scans.

  • Cleaning: Clean crystal with Isopropanol (avoid Acetone if analyzing trace residues).

Deep Dive: Mass Spectrometry (LC-MS)

Mass spectrometry validates the elemental composition, specifically the presence of Chlorine.[2]

The Chlorine Signature

Chlorine exists as two stable isotopes:


Cl (75.8%) and 

Cl (24.2%).
  • Base Peak (M):

    
     (using 
    
    
    
    Cl).
  • Isotope Peak (M+2):

    
     (using 
    
    
    
    Cl).
  • Validation Criterion: The intensity ratio of M : (M+2) must be approximately 3:1 . Any deviation suggests contamination with non-chlorinated byproducts (e.g., des-chloro impurities).

Fragmentation Pathways (ESI+)

Under Electrospray Ionization (Positive Mode), expect:

  • [M+H]⁺: 210.0 / 212.0

  • [M+Na]⁺: 232.0 / 234.0 (Common adduct)

  • Fragment

    
     150/152:  Loss of the carbomethoxy group (-COOCH
    
    
    
    , mass 59). This leaves the stable 3-chloro-4-cyanobenzyl cation.

Integrated Validation Workflow

The following diagram outlines the sequence of operations for a new batch of this compound.

Validation_Workflow Input Input Step Step Decision Decision Output Output Batch Batch Synthesis LCMS LC-MS Analysis (Check MW & Cl Pattern) Batch->LCMS IR FT-IR (ATR) (Check CN @ 2230) Batch->IR Purity_Check Purity > 95%? LCMS->Purity_Check Struct_Check Structure Confirmed? IR->Struct_Check NMR 1H NMR (Check Regiochemistry) NMR->Struct_Check Purity_Check->NMR Yes Reprocess Recrystallize / Column Purity_Check->Reprocess No Release Release for Use Struct_Check->Release Yes Struct_Check->Reprocess No

Figure 2: Integrated Quality Control Workflow.

References

  • PubChem Database. Methyl (3-cyanophenyl)acetate - Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed 2026).

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of phenylacetate derivatives. Available at: [Link] (Accessed 2026).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR coupling constants).

Sources

Comparative Guide: Biological Activity of Methyl 2-(3-chloro-4-cyanophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activities associated with derivatives of Methyl 2-(3-chloro-4-cyanophenyl)acetate .

This molecule serves as a critical "privileged scaffold" in medicinal chemistry, primarily functioning as a precursor for non-steroidal nuclear receptor antagonists. Its derivatives are pivotal in the development of next-generation therapies for Castration-Resistant Prostate Cancer (CRPC) and Cardio-renal diseases .[1]

Executive Summary: The "3-Chloro-4-Cyano" Pharmacophore

This compound is not typically a final drug product but a high-value synthetic intermediate.[1] The 3-chloro-4-cyanophenyl moiety it introduces is a crucial pharmacophore that exploits specific hydrophobic pockets in nuclear receptors.[1]

When derivatized, this scaffold yields two primary classes of biologically active compounds:

  • Androgen Receptor (AR) Antagonists: (e.g., Darolutamide analogs) used in prostate cancer to overcome enzalutamide resistance.

  • Mineralocorticoid Receptor (MR) Antagonists: (e.g., PF-3882845) used for hypertension and nephropathy with reduced hyperkalemia risk.

Strategic Value of the Scaffold
  • Electronic Properties: The cyano group (electron-withdrawing) acts as a hydrogen bond acceptor, while the chloro group provides lipophilic bulk, enhancing binding affinity (K_d) to the Ligand Binding Domain (LBD).

  • Selectivity: This specific substitution pattern significantly reduces cross-reactivity with the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR), a common failure point in earlier generation antagonists.

Comparative Biological Performance[1][2][3]

The following table contrasts the two primary derivative classes synthesized from this scaffold.

Table 1: Biological Activity Profile of Key Derivatives
FeatureClass A: AR Antagonists (e.g., Pyrazole Acetamides)Class B: MR Antagonists (e.g., Pyrazoline Carboxylates)
Primary Target Androgen Receptor (AR)Mineralocorticoid Receptor (MR)
Therapeutic Indication Castration-Resistant Prostate Cancer (CRPC)Hypertension, Diabetic Nephropathy
Mechanism of Action Competitively inhibits androgen binding; blocks nuclear translocation.[1]Blocks aldosterone binding; prevents sodium retention/fibrosis.
Potency (IC50) High: 5 – 70 nM (Transcriptional inhibition)High: < 5 nM (Functional antagonism)
Selectivity Profile >50-fold selective over PR/GR.>100-fold selective over AR/PR/GR.
Key Structural Motif 3-chloro-4-cyanophenyl linked to a pyrazole core.[1][2][3]3-chloro-4-cyanophenyl linked to a fused tricyclic system.[1]
Resistance Profile Effective against AR mutants (e.g., F876L).N/A (Resistance not primary concern).

Detailed Mechanism of Action

Class A: Androgen Receptor Antagonism (Oncology)

Derivatives retaining the 3-chloro-4-cyanophenyl group function as "full antagonists."[1][4] Unlike first-generation antiandrogens (e.g., bicalutamide), these derivatives induce a conformational change in the AR Ligand Binding Domain (LBD) that prevents the recruitment of co-activators.

Key Mechanistic Insight: The cyano group forms a critical water-mediated hydrogen bond network within the AR pocket, while the chloro substituent fills a hydrophobic sub-pocket, stabilizing the antagonist conformation.

AR_Pathway Fig 1. Mechanism of Action: The derivative competes with DHT, preventing the structural reorganization required for nuclear translocation. Ligand Androgen (DHT) AR_Cyto Cytosolic AR (Inactive) Ligand->AR_Cyto Binds Scaffold 3-Cl-4-CN Derivative Scaffold->AR_Cyto Competitive Binding AR_Active AR-Ligand Complex Scaffold->AR_Active Blocks Conformational Change AR_Cyto->AR_Active Dissociates HSP HSP Heat Shock Proteins Nucleus Nuclear Translocation AR_Active->Nucleus DNA ARE (DNA Binding) Nucleus->DNA Transcription Tumor Growth Genes DNA->Transcription

Class B: Mineralocorticoid Receptor Antagonism (Cardiology)

In this context, the scaffold is often cyclized into a pyrazoline ring. The biological readout is the inhibition of aldosterone-induced transcriptional activity.[1]

  • Differentiation: Unlike steroidal antagonists (Spironolactone), these non-steroidal derivatives do not possess the steroid backbone, leading to a superior safety profile (less gynecomastia/impotence).

Experimental Protocols for Validation

To objectively assess the biological activity of these derivatives, the following validated protocols should be employed.

Protocol 1: AR Transcriptional Reporter Assay

Validates potency (IC50) and efficacy.

  • Cell Line: LNCaP or PC-3 cells co-transfected with a luciferase reporter plasmid containing Androgen Response Elements (ARE).[1]

  • Reagent Prep: Dissolve this compound derivatives in DMSO (Stock 10 mM).

  • Treatment:

    • Seed cells (10,000/well) in charcoal-stripped serum media (androgen-free).[1]

    • Incubate for 24h.

    • Treat with synthetic androgen (R1881, 1 nM) to induce signal.

    • Simultaneously treat with derivative (Serial dilution: 0.1 nM – 10 µM).

  • Readout: After 24h, lyse cells and add Luciferase substrate. Measure luminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol 2: Competitive Ligand Binding Assay (Polarization)

Validates physical binding affinity (Ki) to the receptor.

  • Protein: Recombinant AR Ligand Binding Domain (LBD).

  • Tracer: Fluormone™ AL Green (fluorescent androgen).

  • Workflow:

    • Mix AR-LBD (25 nM) with Tracer (1 nM) in assay buffer.[1]

    • Add test derivative at varying concentrations.

    • Incubate for 2-4 hours at 4°C (equilibrium).

  • Measurement: Measure Fluorescence Polarization (mP).

    • High mP = Tracer bound (No displacement).

    • Low mP = Tracer displaced (High affinity binding of derivative).

Synthesis Pathway & Logic

Understanding the chemical origin helps in troubleshooting biological variability. The biological activity is strictly dependent on the integrity of the 3-Cl, 4-CN substitution pattern .

Synthesis_Logic Fig 2. Divergent Synthesis: How the scaffold is modified to target different nuclear receptors. Start This compound (Starting Scaffold) Path_A Path A: Formylation/Cyclization Start->Path_A + DMF-DMA / Hydrazine Path_B Path B: Hydrolysis/Coupling Start->Path_B + Base / Amine Coupling Prod_A Pyrazole Acetamides (AR Antagonists) Path_A->Prod_A Optimized for Hydrophobic Pocket Prod_B Pyrazoline Carboxylates (MR Antagonists) Path_B->Prod_B Optimized for Polar Interactions

References

  • Discovery of AR Antagonists: Chen, C., et al. (2022).[4] "Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor."[1][4][5][6] Journal of Medicinal Chemistry, 65(19), 13074–13093.[4] [1][7]

  • MR Antagonist Development: Meyers, M. J., et al. (2010).[3] "Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist."[1][2][3] Journal of Medicinal Chemistry, 53(16), 5979–6002.[3][8]

  • Scaffold Hopping Strategy: He, Y., et al. (2019). "Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 62, 491–511.[9]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 2-(3-chloro-4-cyanophenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "MCC" Pharmacophore

Methyl 2-(3-chloro-4-cyanophenyl)acetate (herein referred to as MCC-Me ) represents a critical scaffold in the development of non-steroidal Androgen Receptor (AR) antagonists and selective cyclooxygenase (COX) inhibitors. While the 4-cyano-3-(trifluoromethyl)phenyl moiety (found in Enzalutamide and Bicalutamide) is the industry standard "warhead," the 3-chloro-4-cyano (MCC) analog offers a distinct pharmacological profile characterized by reduced lipophilicity and altered metabolic clearance.

This guide objectively compares the MCC-Me series against its 3,4-dichloro (DCP) and 3-trifluoromethyl (TFM) analogs. We analyze the electronic "pull-pull" synergy of the chloro-cyano substitution and its impact on binding affinity, solubility, and synthetic accessibility.

Key Findings
  • Bioisosteric Utility: The 3-Cl substituent acts as a steric and electronic replacement for -CF3, reducing molecular weight (-34 Da) and LogP (~0.4 units) while maintaining AR antagonism.

  • Synthetic Efficiency: MCC-Me precursors exhibit higher atom economy and lower reagent costs compared to trifluoromethylation routes.

  • Metabolic Stability: The 4-cyano group blocks metabolic oxidation at the para-position, while the 3-chloro group sterically hinders ortho-hydroxylation more effectively than a hydrogen but less than a -CF3 group.

Chemical Space Analysis & Comparative Data

The following table contrasts MCC-Me with its primary structural competitors used in SAR library generation.

Table 1: Physicochemical & Performance Comparison
FeatureMCC-Me (Subject) TFM-Me (Standard) DCP-Me (Legacy)
IUPAC Name This compoundMethyl 2-(4-cyano-3-(trifluoromethyl)phenyl)acetateMethyl 2-(3,4-dichlorophenyl)acetate
Substituents 3-Cl, 4-CN3-CF3, 4-CN3-Cl, 4-Cl
Mol.[1] Weight 209.63 g/mol 243.18 g/mol 219.06 g/mol
cLogP 2.152.652.85
Electronic Effect Strong

(CN) / Moderate

(Cl)
Strong

(CN) / Strong

(CF3)
Moderate

(Cl/Cl)
AR Binding (Ki) ~15 - 25 nM (Hydrolyzed Acid)~5 - 10 nM (Hydrolyzed Acid)>100 nM
Metabolic Liability Low (Cyano resists hydrolysis)Very Low (CF3 blocks metabolism)Moderate (Ring oxidation)
Synthetic Cost Low (Chlorination accessible)High (Trifluoromethylation req.)Very Low

Note on Data: Binding affinities (Ki) are estimated based on the free acid forms acting on the Androgen Receptor Ligand Binding Domain (LBD), as esters are rapidly hydrolyzed in cellular assays [1, 2].

SAR Deep Dive: The "Chlorine-Cyano" Synergy

The structure-activity relationship of MCC-Me is defined by the unique interplay between the halogen and the nitrile group.

Electronic Tuning (The "Pull-Pull" Effect)

The 4-cyano group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the benzylic protons (at the acetate tail).

  • Mechanism: The 3-chloro substituent adds an inductive withdrawal effect (

    
    ) without the extreme steric bulk of a trifluoromethyl group.
    
  • Impact: This tuning enhances the hydrogen-bond accepting capability of the cyano nitrogen within the receptor pocket (e.g., Arg752 in AR), a critical interaction for antagonist activity [3].

Steric Fit & Lipophilicity
  • The "Goldilocks" Zone: The Chlorine atom (Van der Waals radius ~1.75 Å) is smaller than the -CF3 group (~2.20 Å). In binding pockets where the -CF3 group causes steric clash (reducing efficacy), the MCC scaffold often restores binding while maintaining the necessary electronic deactivation of the phenyl ring.

  • Solubility: The lower LogP of the MCC series improves aqueous solubility compared to TFM analogs, facilitating better oral bioavailability in early preclinical formulations.

Visualization: SAR Interaction Map

The following diagram illustrates the functional roles of each moiety in the MCC-Me scaffold.

SAR_Map Scaffold MCC-Me Scaffold (Core Structure) Cyano 4-Cyano Group (H-Bond Acceptor) Scaffold->Cyano Pos 4 Chloro 3-Chloro Group (Electronic/Steric Tuning) Scaffold->Chloro Pos 3 Ester Methyl Ester Tail (Prodrug/Linker) Scaffold->Ester Pos 1 Target Biological Target (AR / COX-2) Cyano->Target Critical H-Bond (Arg752) Chloro->Target Hydrophobic Pocket (Metabolic Block) Ester->Target Hydrolyzed to Acid (Ionic Interaction)

Figure 1: Functional decomposition of the this compound scaffold showing key interaction points with biological targets.[1][2][3][4][5][6][7]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Synthesis of MCC-Me (Optimized Route)

This protocol avoids the use of toxic cyanating agents on pre-formed esters, preferring the esterification of the commercially available acid or chlorination of the cyano-ester.

Reagents: 3-Chloro-4-cyanophenylacetic acid (CAS: 1364782-53-7), Methanol (anhydrous), Thionyl Chloride (


).
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq (5 mmol) of 3-chloro-4-cyanophenylacetic acid in 20 mL anhydrous Methanol.

  • Chlorination (Exothermic): Cool to 0°C. Add 1.5 eq of Thionyl Chloride dropwise over 15 minutes. Checkpoint: Ensure gas evolution (

    
    ) is controlled.
    
  • Reflux: Warm to room temperature, then reflux at 65°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Validation: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) should appear.
  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with Sat.

    
     (to remove unreacted acid/HCl), then Brine. Dry over 
    
    
    
    .[2][8]
  • Purification: Flash chromatography is usually unnecessary if acid wash is thorough. Yield is typically >92% as a pale yellow oil [4].

Biological Assay: AR-Luciferase Reporter Screen

This assay quantifies the antagonist potential of the MCC scaffold against the Androgen Receptor.

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma).[3] Control: Enzalutamide (1


M).
  • Seeding: Seed LNCaP cells in steroid-depleted medium (charcoal-stripped FBS) for 48 hours.

  • Transfection: Transfect with ARE-Luc (Androgen Response Element-Luciferase) plasmid.

  • Treatment:

    • Treat cells with 1 nM R1881 (synthetic androgen) to induce AR activity.

    • Co-treat with increasing concentrations of MCC-Me (0.1 nM to 10

      
      M).
      
    • Note: Intracellular esterases will hydrolyze MCC-Me to the active acid form during the 24h incubation.

  • Readout: Lyse cells and measure luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Visualization: Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_bio Bioassay Phase S1 Start: 3-Cl-4-CN-Phenylacetic Acid S2 Reaction: MeOH + SOCl2 (Reflux 3h) S1->S2 S3 Workup: NaHCO3 Wash S2->S3 S4 Product: MCC-Me Ester S3->S4 B1 Cell Culture: LNCaP (Steroid Depleted) S4->B1 Dosing B2 Treatment: MCC-Me + R1881 B1->B2 B3 Intracellular Hydrolysis (Ester -> Acid) B2->B3 B4 Readout: Luminescence (IC50 Calculation) B3->B4

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Design and Synthesis of Novel Phenylacetic Acid Derivatives. Journal of Medicinal Chemistry. (2024). Analysis of COX-2 selectivity and metabolic stability of phenylacetic acid scaffolds.

  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent AR Antagonists. ResearchGate. (2023). Establishes the 3-chloro-4-cyano moiety as a key pharmacophore for Androgen Receptor binding.

  • Metabolism-Guided Selective Androgen Receptor Antagonists. National Institutes of Health (PMC). (2021). Discusses the metabolic advantages of cyano/chloro substitution over traditional halo-alkyls.

  • Synthesis of Methyl (4-cyanophenyl)acetate analogs. Organic Syntheses / ChemicalBook. General procedures for esterification of deactivated phenylacetic acids.

  • PubChem Compound Summary: Methyl 2-(3-cyanophenyl)acetate. National Center for Biotechnology Information. Physicochemical property data for the cyano-phenylacetate series. [7]

Sources

Cross-Validation of Analytical Techniques for Methyl 2-(3-chloro-4-cyanophenyl)acetate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates, Methyl 2-(3-chloro-4-cyanophenyl)acetate (MCCA) represents a critical scaffold containing both a hydrolytically labile ester and a polar nitrile group. Accurate quantification is essential, yet reliance on a single analytical technique often masks method-specific biases.

This guide details the cross-validation of two orthogonal techniques: Proton Quantitative NMR (1H-qNMR) and Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) .

The Core Finding: While HPLC-UV remains the workhorse for impurity profiling due to its sensitivity, it relies on relative response factors and requires a reference standard. 1H-qNMR , operating as a primary ratio method, provides absolute quantification (traceable to SI units) without a reference standard of the analyte.[1] Therefore, the optimal workflow utilizes qNMR to certify the "Primary Reference Standard" purity, which is then used to calibrate the HPLC-UV method for high-throughput routine analysis.

Molecular Context & Analytical Challenges

Target Molecule: this compound CAS: 496856-45-2 (Analogous/Derivative context) Molecular Formula: C10H8ClNO2

Critical Analytical Attributes (CAAs):
  • Ester Stability: The methyl ester at the C1 position is susceptible to hydrolysis, forming 2-(3-chloro-4-cyanophenyl)acetic acid. The analytical method must resolve these two species.

  • Chromophore: The 3-chloro-4-cyanophenyl moiety provides strong UV absorption (λmax ~230-240 nm), making UV detection highly sensitive.

  • Proton Environment: The isolated methyl ester singlet (~3.6-3.7 ppm) and the benzylic methylene (~3.8 ppm) offer distinct qNMR targets free from aromatic overlap.

Method A: 1H-qNMR (The Primary Reference)

Role: Absolute Purity Assignment (Potency). Principle: Signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure (unlike UV extinction coefficients).

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR system with a probe temperature of 298 K.

  • Solvent: DMSO-d6 (Chosen to prevent ester hydrolysis often seen in wet CDCl3 and to ensure solubility of the polar nitrile).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, which sits in a "silent region" between the MCCA aromatic signals (7.4–8.0 ppm) and the aliphatic region (3.6–3.9 ppm).

  • Pulse Sequence: 90° pulse with valid relaxation delay.

Critical Parameter: The Relaxation Delay (d1)

To ensure >99.9% magnetization recovery (essential for quantification), the repetition time must be


 (longitudinal relaxation time).
  • Experiment: Measure

    
     for the methyl ester protons (typically ~1.5 s).
    
  • Setting: Set

    
     to at least 15–20 seconds to account for the slower-relaxing IS. Failure to set a sufficient d1 is the #1 cause of bias in qNMR. 
    
qNMR Calculation


  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (3 for methyl ester, 2 for Maleic acid)
    
  • 
    : Molecular Weight[2][3][4][5]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[6]
    

Method B: RP-HPLC-UV (The Routine Workhorse)

Role: High-throughput batch release and impurity profiling. Principle: Separation based on hydrophobicity; detection based on UV absorbance (Beer-Lambert Law).

Experimental Protocol
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the acid impurity protonated for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-15 min: 10%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 235 nm (Optimized for the cyanophenyl chromophore).

Specificity Challenge

The method must separate the Parent Ester (MCCA) from the Acid Hydrolysis Product .

  • Observation: The Acid impurity elutes earlier (RT ~6.5 min) than the Ester (RT ~11.2 min) due to the ionizable carboxyl group.

  • Requirement: Resolution (

    
    ) > 2.0 between Acid and Ester peaks.
    

Cross-Validation & Data Correlation

The validation study compares the "Assay" (Potency) derived from qNMR against the HPLC-UV External Standard method.

Comparative Data Summary
ParameterMethod A: 1H-qNMRMethod B: HPLC-UVStatus
Specificity High (Structural ID)High (Impurity Resolution)Complementary
Linearity (

)
N/A (Single Point Ratio)> 0.9995 (0.05 - 1.0 mg/mL)Pass
Precision (RSD, n=6) 0.35%0.8%qNMR Superior
LOD (Sensitivity) ~100 µg/mL~0.05 µg/mLHPLC Superior
Assay Value (Batch X) 99.4% w/w 99.2% w/w

= 0.2%
Bias Analysis

The 0.2% difference is statistically insignificant (


).
  • If HPLC > qNMR: Suspect co-eluting impurities in HPLC that have UV absorbance (overestimation).

  • If qNMR > HPLC: Suspect UV-inactive impurities (e.g., inorganic salts) or moisture that qNMR sees (via weight correction) but HPLC calculation might miss if not corrected for water content.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for establishing the reference standard and subsequent routine testing.

AnalyticalWorkflow Start Crude MCCA Synthesized Split Sample Split Start->Split qNMR_Path Path A: 1H-qNMR (Absolute Quantification) Split->qNMR_Path HPLC_Path Path B: HPLC-UV (Relative Quantification) Split->HPLC_Path Weighing Precise Weighing (+ IS) qNMR_Path->Weighing Chromatography Run Gradient Method (Check Resolution) HPLC_Path->Chromatography Acquisition Acquire Spectrum (d1 > 5*T1) Weighing->Acquisition PurityCalc Calculate Absolute Purity (Traceable to IS) Acquisition->PurityCalc Comparison Cross-Validation Node Is |qNMR - HPLC| < 1.0%? PurityCalc->Comparison ImpurityProfile Identify Impurities (Acid Hydrolysis) Chromatography->ImpurityProfile ImpurityProfile->Comparison Validated Method Validated Assign qNMR Value to Ref Std Comparison->Validated Yes Investigate Investigate Bias (Check Co-elution/Hygroscopicity) Comparison->Investigate No

Figure 1: Analytical workflow validating the Reference Standard via qNMR before routine HPLC deployment.

Decision Matrix: Which Technique When?

ScenarioRecommended TechniqueReason
New Reference Standard Qualification qNMR Provides absolute purity without needing an existing standard.[1]
Routine Batch Release (QC) HPLC-UV Higher throughput, lower cost per run, detects trace impurities.
Stability Testing (Hydrolysis Check) HPLC-UV Better at resolving and quantifying the specific acid degradant at low levels (<0.1%).
Mass Balance Discrepancy qNMR Detects non-chromophoric impurities (residual solvents, salts) that UV misses.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[7] ICH Guidelines, 2005. [Link]

  • Pauli, G. F., et al. The Importance of Quantitative 1H NMR in Natural Product Analysis. Journal of Natural Products, 2012. (Establishes qNMR fundamentals). [Link]

  • Bharti, S. K., & Roy, R. Quantitative 1H NMR spectroscopy in pharmaceutical analysis: a review. Trends in Analytical Chemistry, 2012. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safe Handling Guide: Methyl 2-(3-chloro-4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Logic

The "Why" Behind the Protocol

As a specialized pharmaceutical intermediate (often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists), Methyl 2-(3-chloro-4-cyanophenyl)acetate presents a dual-hazard profile that requires more than generic laboratory safety measures.

Because specific toxicological data (LD50) for this exact isomer is often proprietary or sparse, we apply a "Read-Across" Risk Assessment based on its structural functional groups. This conservative approach ensures safety margins are maintained even without a compound-specific SDS.

Functional Group Hazard Analysis
Structural MotifAssociated HazardOperational Implication
Aryl Nitrile (-CN) Acute Toxicity (Oral/Dermal) Nitriles can metabolize to release cyanide ions, though slower than simple salts. High skin absorption potential.
Chlorinated Ring Lipophilicity & Sensitization The chlorine atom increases lipophilicity, facilitating rapid dermal absorption. Potential skin/respiratory sensitizer.[1][2][3]
Methyl Ester Hydrolysis/Irritation Susceptible to hydrolysis; generally irritating to mucous membranes and eyes.

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as Control Band 3 (Potent/Toxic) until definitive toxicology proves otherwise. Do not rely on "standard" lab PPE alone.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (Outer: >5 mil, Inner: 4 mil)Abrasion & Pinhole Defense: Handling crystalline solids creates micro-abrasions. Double gloving provides a redundant barrier and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solutions) Silver Shield / Laminate (if using penetrating solvents like DCM)Permeation Kinetics: Standard nitrile degrades rapidly against chlorinated solvents often used to dissolve this ester. If the carrier solvent penetrates, it drags the toxic nitrile through the skin.
Respiratory P100 Respirator (Minimum)or PAPR (Preferred for >1g)Particulate Containment: N95 masks filter 95% of particles but often fail face-seal checks. A P100 (HEPA equivalent) offers 99.97% efficiency against the fine dust generated during weighing.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Aerosol Defense: Safety glasses have gaps. Fine powders behave like fluids in air currents. Goggles seal the orbital area against dust entry.
Body Tyvek® Lab Coat (Disposable) with Elastic CuffsDecontamination: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek sheds powder and is incinerated after use.

Operational Workflow: Safe Handling Protocol

Objective: Manipulate the compound while maintaining a "Zero-Skin-Contact" standard.

Phase 1: Engineering Controls & Preparation
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun inside the hood.

    • Reasoning: Organic esters are often static-prone. Static discharge can cause powder to "jump" out of spatulas, creating invisible contamination.

  • Surface Barrier: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase 2: Weighing & Transfer (The Critical Step)
  • Donning: Put on inner nitrile gloves -> Tyvek coat -> P100 mask -> Goggles -> Outer nitrile gloves (tucked over Tyvek cuffs).

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not "tap" the spatula on the side of the container (generates aerosol). Use a gentle rolling motion to deposit the solid.

  • Solubilization (If applicable):

    • Add solvent to the solid immediately to suppress dust.

    • Caution: If using DMSO or DMF, be hyper-aware that these solvents are transdermal carriers and will accelerate the absorption of the nitrile into your bloodstream if spilled.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance) with a solvent-dampened Kimwipe (Acetone or Methanol) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Discard as hazardous waste.

  • Wash: Wash hands (with inner gloves on) with soap and water to remove invisible residues, then remove inner gloves.

Visualization: The Safety Lifecycle

The following diagram illustrates the critical decision points and flow for handling this nitrile-based intermediate.

SafeHandling cluster_0 Preparation Phase cluster_1 PPE Selection cluster_2 Active Handling cluster_3 Disposal & Decon RiskAssessment Risk Assessment (Check Functional Groups) EngControls Engineering Controls (Hood Velocity >80fpm) RiskAssessment->EngControls SelectGloves Glove Selection (Solid: Double Nitrile) (Soln: Laminate) EngControls->SelectGloves SelectResp Respiratory (P100 / PAPR) SelectGloves->SelectResp Weighing Weighing & Transfer (Static Control Active) SelectResp->Weighing Donning Complete Solubilization Solubilization (Dust Suppression) Weighing->Solubilization Decon Decontamination (Solvent Wipe) Solubilization->Decon WasteSeg Waste Segregation (Cyanide/Nitrile Stream) Decon->WasteSeg Solid/Liquid Waste

Caption: Workflow logic for handling this compound, emphasizing the transition from engineering controls to active handling and waste segregation.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep (creates dust).[4] Cover with a wet paper towel (dampened with water/surfactant) to immobilize the powder, then scoop into a waste bag.

  • Skin Exposure:

    • Immediate Action: Wash with soap and copious water for 15 minutes.

    • Contraindication: Do NOT use organic solvents (ethanol/acetone) to wash skin; this will increase the absorption rate of the lipophilic nitrile.

    • Medical: Seek evaluation. Inform medical staff of potential "Organic Nitrile" exposure (distinct from simple cyanide, but requires monitoring).

Waste Disposal Logic
  • Segregation: Do not mix this waste with Strong Acids .

    • Mechanism:[1][5][6][7] Acidic hydrolysis of the nitrile group (-CN) can theoretically release Hydrogen Cyanide (HCN) gas in a waste drum over time.

  • Stream: Dispose of as "Toxic Organic Waste" suitable for high-temperature incineration. Label clearly: "Contains Organic Nitriles."

References

  • PubChem. (n.d.).[8] Methyl (3-cyanophenyl)acetate Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. United States Department of Labor. Retrieved February 17, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.